HBP08
Beschreibung
Eigenschaften
Molekularformel |
C22H24N2O3 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
8-[(1S)-1-anilinoethyl]-6-methyl-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C22H24N2O3/c1-15-12-18(16(2)23-17-6-4-3-5-7-17)22-19(13-15)20(25)14-21(27-22)24-8-10-26-11-9-24/h3-7,12-14,16,23H,8-11H2,1-2H3/t16-/m0/s1 |
InChI-Schlüssel |
VRCXIJAYLCUSHC-INIZCTEOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of HBP08: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of HBP08, a novel peptide inhibitor of the CXCL12/HMGB1 heterocomplex. The information is compiled from peer-reviewed scientific literature to assist researchers and professionals in drug development.
Core Mechanism of Action
This compound is a selective peptide inhibitor that disrupts the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1).[1][2] Under inflammatory conditions, HMGB1 is released into the extracellular space and can form a heterocomplex with CXCL12. This complex then binds to the G-protein coupled receptor CXCR4, leading to enhanced cell migration, a key process in inflammation and certain pathologies like rheumatoid arthritis.[1][2]
This compound exerts its inhibitory effect by binding directly to HMGB1 with high affinity, thereby preventing the formation of the CXCL12/HMGB1 heterocomplex.[1][2] This selective inhibition blocks the enhanced downstream signaling and cell migration mediated by the heterocomplex, without affecting the independent signaling of HMGB1 through other receptors such as Toll-like receptor 4 (TLR4).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its interaction with its target.
Table 1: Binding Affinity of this compound for HMGB1
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.8 ± 0.4 µM | Microscale Thermophoresis (MST) | [1][2] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Type | IC50 | Key Findings | Reference |
| Cell Migration Inhibition | Human Monocytes | Not explicitly reported, but significant inhibition at 100 µM | This compound significantly reduces cell migration induced by the CXCL12/HMGB1 heterocomplex. | [3] |
| Cell Migration Inhibition (this compound-2, an optimized analog) | Human Monocytes | 3.31 µM | An improved analog of this compound shows significantly enhanced inhibitory activity. | [4] |
Signaling Pathway
The CXCL12/HMGB1 heterocomplex potentiates CXCL12-mediated signaling through CXCR4. This compound, by disrupting the formation of this complex, effectively dampens this enhanced signaling cascade, which includes the activation of ERK (extracellular signal-regulated kinase) and mobilization of intracellular calcium.[5]
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The CXCL12/HMGB1 Heterocomplex: A Key Driver of Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The formation of a heterocomplex between the chemokine CXCL12 and the alarmin High-Mobility Group Box 1 (HMGB1) represents a critical amplification mechanism in the inflammatory cascade. This guide provides a comprehensive technical overview of the CXCL12/HMGB1 heterocomplex, detailing its structure, function, and signaling pathways in inflammation. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating inflammatory diseases and novel therapeutic interventions. The document includes a compilation of quantitative data, detailed experimental protocols for studying the heterocomplex, and visualizations of key signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation can lead to chronic inflammatory diseases. A key aspect of the inflammatory response is the recruitment of leukocytes to the site of injury or infection, a process orchestrated by chemoattractants.
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a homeostatic chemokine that plays a crucial role in hematopoiesis, organogenesis, and immune surveillance.[1] However, in the context of tissue damage, its function can be significantly amplified. High-Mobility Group Box 1 (HMGB1) is a nuclear protein that, when released into the extracellular space by necrotic or activated immune cells, acts as a damage-associated molecular pattern (DAMP) or alarmin.[2][3]
The interaction between CXCL12 and the fully reduced form of HMGB1 leads to the formation of a highly potent CXCL12/HMGB1 heterocomplex.[4][5][6] This heterocomplex exhibits significantly enhanced chemoattractant activity for leukocytes compared to CXCL12 alone, thereby fueling the inflammatory response.[4][7] Understanding the intricacies of this heterocomplex is paramount for developing targeted therapies for a range of inflammatory conditions, including rheumatoid arthritis, lupus, and sepsis.[3][5][8]
Structure and Formation of the CXCL12/HMGB1 Heterocomplex
The CXCL12/HMGB1 heterocomplex is a non-covalent assembly of the two proteins. HMGB1 is composed of two DNA-binding domains, HMG Box A and HMG Box B, and an acidic C-terminal tail.[6] The fully reduced state of HMGB1, where all cysteine residues are in their thiol form, is essential for its interaction with CXCL12.[9]
Initial studies suggested a stoichiometry of two CXCL12 molecules per one HMGB1 molecule ((CXCL12)₂HMGB1).[10] However, more recent evidence from analytical ultracentrifugation and other biophysical techniques indicates a dynamic and equimolar (1:1) assembly.[11][12] The interaction is described as "fuzzy," involving multiple, transient contacts between structured and unstructured regions of both proteins.[13][14] The acidic tail of HMGB1 has been shown to play a significant role in the formation and stability of the complex.[11]
The formation of the heterocomplex is thought to protect CXCL12 from proteolytic degradation and to present it in a conformation that is highly effective at engaging its receptor, CXCR4.[4]
Quantitative Data
The interaction between CXCL12 and HMGB1, as well as the functional consequences of heterocomplex formation, have been quantified in several studies. The following tables summarize key quantitative data.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| HMGB1 and CXCL12 | Microscale Thermophoresis (MST) | 4 ± 0.4 µM | [15] |
| HMGB1 and CXCL12 | Isothermal Titration Calorimetry (ITC) | Kd1 = 1.2 ± 0.4 µM | [11] |
| HMGB1 (full-length) and CXCL12 | Microscale Thermophoresis (MST) | 1.7 ± 0.2 µM | [11] |
| HMGB1 (tailless) and CXCL12 | Microscale Thermophoresis (MST) | 12.5 ± 5.5 µM | [11] |
| HMGB1 acidic peptide and CXCL12 | NMR Line-shape Analysis | 0.2 ± 0.1 µM | [14] |
| Functional Assay | Cell Type | CXCL12 Concentration | HMGB1 Concentration | Observed Effect | Reference |
| Chemotaxis | Human Monocytes | 1 nM (suboptimal) | 300 nM | Robust migration induced | [4] |
| Chemotaxis | Human Monocytes | 10 nM | 30 nM | Enhanced migration in RA patients | [7] |
| ERK Phosphorylation | Human Monocytes | 10 nM | 300 nM | Increased phosphorylation | [4] |
| Intracellular Ca2+ Mobilization | Human Monocytes | 10 nM | 300 nM | Increased Ca2+ rise | [4] |
| In vivo cell recruitment (Air Pouch) | C57BL/6 Mice | 10 pmol | 300 pmol | Massive influx of white blood cells | [4] |
Signaling Pathway of the CXCL12/HMGB1 Heterocomplex
The CXCL12/HMGB1 heterocomplex exerts its pro-inflammatory effects exclusively through the G protein-coupled receptor (GPCR), CXCR4.[4][5] The binding of the heterocomplex to CXCR4 induces a different conformational rearrangement of CXCR4 homodimers compared to CXCL12 alone, as demonstrated by Fluorescence Resonance Energy Transfer (FRET) studies.[4][16] This altered receptor conformation is believed to be the basis for the enhanced downstream signaling.
Upon binding to CXCR4, the heterocomplex activates canonical G protein-dependent signaling pathways, leading to:
-
Increased intracellular calcium mobilization: A rapid and transient increase in cytosolic free calcium concentration ([Ca²⁺]i).[4]
-
Activation of the MAPK/ERK pathway: Phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4][13]
These signaling events culminate in the reorganization of the actin cytoskeleton, leading to enhanced cell migration and chemotaxis.[17] The signaling is independent of other known HMGB1 receptors such as RAGE and Toll-like receptors (TLRs).[4] Recent studies also indicate a role for β-arrestins in supporting the activity of the heterocomplex.[18]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the CXCL12/HMGB1 heterocomplex.
Co-Immunoprecipitation (Co-IP) to Detect Heterocomplex Formation
This protocol is adapted from standard co-immunoprecipitation procedures and tailored for the detection of the CXCL12/HMGB1 interaction in biological fluids or cell culture supernatants.
Materials:
-
Protein A/G agarose (B213101) beads
-
Anti-HMGB1 antibody (or anti-CXCL12 antibody)
-
Isotype control IgG
-
Sample containing CXCL12 and HMGB1 (e.g., synovial fluid, cell culture supernatant)
-
Lysis/IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis/IP buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents (primary and secondary antibodies for both CXCL12 and HMGB1)
Procedure:
-
Pre-clear the sample: Add 20-30 µL of Protein A/G agarose beads to 500 µL of the sample. Incubate for 1 hour at 4°C with gentle rotation. Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Antibody incubation: Add 1-2 µg of anti-HMGB1 antibody or isotype control IgG to the pre-cleared supernatant. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immunocomplex precipitation: Add 30 µL of fresh Protein A/G agarose beads to each sample. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Centrifuge the samples at 1,000 x g for 1 minute at 4°C. Discard the supernatant and wash the beads 3-5 times with 1 mL of cold wash buffer.
-
Elution: Elute the immunocomplexes by adding 30-50 µL of elution buffer and incubating for 5-10 minutes at room temperature (for glycine (B1666218) elution) or by boiling in SDS-PAGE sample buffer for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CXCL12 to detect the co-precipitated protein. The membrane can also be stripped and re-probed for HMGB1 to confirm the immunoprecipitation.
In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol describes a standard Boyden chamber assay to assess the chemotactic activity of the CXCL12/HMGB1 heterocomplex on leukocytes.
Materials:
-
Leukocytes (e.g., human peripheral blood mononuclear cells (PBMCs), isolated monocytes)
-
Chemotaxis chambers (e.g., 48-well Boyden chambers) with polycarbonate membranes (e.g., 5 µm pore size for monocytes)
-
Recombinant human CXCL12
-
Recombinant human HMGB1 (fully reduced)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Fixation and staining reagents (e.g., methanol (B129727), Diff-Quik)
Procedure:
-
Prepare chemoattractants: Prepare serial dilutions of CXCL12 alone, HMGB1 alone, and a combination of CXCL12 and HMGB1 in chemotaxis buffer. A suboptimal concentration of CXCL12 (e.g., 1 nM) is often used to demonstrate the synergistic effect of HMGB1 (e.g., 300 nM).[4]
-
Load lower chamber: Add the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Prepare cells: Resuspend the isolated leukocytes in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Load upper chamber: Place the polycarbonate membrane over the lower wells and add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.
-
Cell fixation and staining: After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface with methanol and stain with a suitable stain (e.g., Diff-Quik).
-
Quantification: Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields under a microscope.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time interaction and determine the binding kinetics (association and dissociation rates) and affinity (Kd) between CXCL12 and HMGB1.[8][19][20]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Recombinant HMGB1 (ligand)
-
Recombinant CXCL12 (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand immobilization: Immobilize HMGB1 onto the sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared by activating and deactivating the surface without immobilizing any protein.
-
Analyte injection: Inject a series of concentrations of CXCL12 over the sensor surface at a constant flow rate.
-
Data acquisition: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of low pH buffer) to remove the bound analyte.
-
Data analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Fluorescence Resonance Energy Transfer (FRET) for CXCR4 Dimerization
FRET can be used to study the conformational changes in CXCR4 dimers upon binding of CXCL12 or the CXCL12/HMGB1 heterocomplex in living cells.[4][17][21][22][23][24]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for CXCR4 fused to a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP)
-
Transfection reagent
-
Live-cell imaging microscope equipped for FRET measurements
-
CXCL12 and HMGB1
Procedure:
-
Cell transfection: Co-transfect the cells with the CXCR4-CFP and CXCR4-YFP expression vectors.
-
Cell culture: Culture the transfected cells for 24-48 hours to allow for protein expression and localization to the plasma membrane.
-
Ligand stimulation: Treat the cells with CXCL12 alone or the pre-formed CXCL12/HMGB1 heterocomplex.
-
FRET measurement: Acquire images of CFP and YFP fluorescence and the FRET signal using appropriate filter sets. FRET efficiency can be calculated using various methods, such as sensitized emission or acceptor photobleaching.
-
Data analysis: Compare the FRET efficiency in unstimulated cells versus cells stimulated with CXCL12 or the heterocomplex to determine changes in the proximity and/or orientation of the CXCR4 monomers within the dimer.
In Vivo Inflammation Models
This model is used to study in vivo leukocyte recruitment in response to the CXCL12/HMGB1 heterocomplex.[4][25][26][27]
Procedure:
-
Pouch formation: Inject sterile air subcutaneously into the dorsum of mice to create an air pouch. A second injection of air may be given after a few days to maintain the pouch.
-
Injection of stimuli: Inject CXCL12, HMGB1, or the CXCL12/HMGB1 heterocomplex into the air pouch. A control group should receive a vehicle injection (e.g., PBS).
-
Exudate collection: After a defined period (e.g., 4-6 hours), lavage the air pouch with sterile saline or PBS to collect the inflammatory exudate.
-
Cell analysis: Determine the total number of leukocytes in the exudate using a hemocytometer. Differential cell counts can be performed on cytospin preparations stained with a Romanowsky-type stain. The cell populations can also be analyzed by flow cytometry using specific cell surface markers.
This model assesses the role of the CXCL12/HMGB1 heterocomplex in leukocyte recruitment to a site of sterile tissue injury.[3][4][15][28][29]
Procedure:
-
Induction of injury: Induce muscle injury in the tibialis anterior muscle of mice by injecting a myotoxic agent such as cardiotoxin (B1139618) (CTX) or barium chloride (BaCl₂).
-
Treatment (optional): Administer potential inhibitors of the CXCL12/HMGB1 interaction (e.g., glycyrrhizin, neutralizing antibodies) systemically or locally.
-
Tissue collection: At various time points after injury (e.g., 6, 24, 48 hours), euthanize the mice and harvest the injured muscle tissue.
-
Analysis of cell infiltration:
-
Histology: Process the muscle tissue for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize infiltrating leukocytes.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections with antibodies against leukocyte markers (e.g., CD45, Ly6G for neutrophils, F4/80 for macrophages) to identify and quantify the infiltrating cell populations.
-
Flow cytometry: Digest the muscle tissue to create a single-cell suspension and analyze the immune cell populations by flow cytometry.
-
Experimental and Workflow Visualizations
The following diagrams illustrate the logical flow of key experimental procedures.
Therapeutic Targeting of the CXCL12/HMGB1 Heterocomplex
The pivotal role of the CXCL12/HMGB1 heterocomplex in amplifying inflammation makes it an attractive target for therapeutic intervention. Strategies to disrupt this axis include:
-
Inhibiting the interaction: Small molecules or peptides that bind to either CXCL12 or HMGB1 and prevent their association are being investigated.[15][27][30] For example, the non-steroidal anti-inflammatory drug (NSAID) diflunisal (B1670566) has been shown to inhibit the chemotactic activity of the heterocomplex.[15] Glycyrrhizin, a natural compound, also interferes with the formation of the complex.[4]
-
Targeting CXCR4: Antagonists of CXCR4, such as AMD3100 (Plerixafor), can block the signaling of both CXCL12 and the heterocomplex, thereby reducing leukocyte recruitment.[4]
-
Modulating the redox state of HMGB1: Since only the fully reduced form of HMGB1 can form the heterocomplex, strategies aimed at promoting its oxidation could potentially dampen this pro-inflammatory pathway.
Conclusion
The CXCL12/HMGB1 heterocomplex is a potent pro-inflammatory mediator that significantly enhances leukocyte recruitment to sites of tissue damage. Its formation and activity are tightly regulated by the local microenvironment, particularly the redox state of HMGB1. A thorough understanding of the structure, signaling, and function of this heterocomplex is crucial for unraveling the complexities of inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers to investigate this important inflammatory axis and to explore novel therapeutic strategies aimed at its disruption. The continued exploration of the CXCL12/HMGB1 heterocomplex holds great promise for the development of more effective treatments for a wide range of debilitating inflammatory disorders.
References
- 1. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. embopress.org [embopress.org]
- 4. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Frontiers | The HMGB1–CXCL12 Complex Promotes Inflammatory Cell Infiltration in Uveitogenic T Cell-Induced Chronic Experimental Autoimmune Uveitis [frontiersin.org]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. The acidic intrinsically disordered region of the inflammatory mediator HMGB1 mediates fuzzy interactions with CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence resonance energy transfer imaging reveals that chemokine-binding modulates heterodimers of CXCR4 and CCR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of beta-arrestins in CXCL12/HMGB1-mediated signaling - IRB USI [irb.usi.ch]
- 19. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 20. Technical advance: Surface plasmon resonance-based analysis of CXCL12 binding using immobilized lentiviral particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence resonance energy transfer to study receptor dimerization in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorescence Resonance Energy Transfer Imaging Reveals that Chemokine-Binding Modulates Heterodimers of CXCR4 and CCR5 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Förster Resonance Energy Transfer - An approach to visualize the spatiotemporal regulation of macromolecular complex formation and compartmentalized cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. stehliklab.org [stehliklab.org]
- 27. Animal behavioural test - Inflammation - Carrageenan mouse air pouch - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 28. Comparative Study of Injury Models for Studying Muscle Regeneration in Mice | PLOS One [journals.plos.org]
- 29. Comparative study of injury models ... | Article | H1 Connect [archive.connect.h1.co]
- 30. path.ox.ac.uk [path.ox.ac.uk]
The Central Role of HMGB1 in Modulating CXCR4 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of High Mobility Group Box 1 (HMGB1) in the C-X-C chemokine receptor type 4 (CXCR4) signaling pathway. It provides a comprehensive overview of their interaction, the downstream cellular consequences, and detailed methodologies for studying this axis, aimed at facilitating advanced research and therapeutic development.
Core Concepts: HMGB1 as a Key Regulator of CXCR4 Function
The interaction between HMGB1 and the CXCR4 receptor is a pivotal event in various physiological and pathological processes, including inflammation, tissue regeneration, and cancer metastasis.[1][2] Unlike a classical ligand-receptor interaction, the role of HMGB1 in CXCR4 signaling is nuanced and highly dependent on its redox state.
Redox-Dependent Activity of HMGB1:
-
Fully Reduced HMGB1 (fr-HMGB1): In its fully reduced state, where all three cysteine residues are in the thiol form, HMGB1 acts as a chemoattractant.[3][4] It forms a heterocomplex with the chemokine CXCL12, the primary ligand for CXCR4, and this complex signals exclusively through the CXCR4 receptor.[3][5] This interaction significantly enhances CXCL12-induced cell migration.[3] The fr-HMGB1/CXCL12 complex is crucial for the recruitment of inflammatory cells to sites of tissue damage and for promoting tissue repair.[3][4]
-
Disulfide HMGB1 (ds-HMGB1): When oxidized, with a disulfide bond between cysteines at positions 23 and 45, HMGB1 functions as a pro-inflammatory cytokine.[4] In this state, it primarily signals through Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), leading to the release of inflammatory cytokines, a function distinct from its role in CXCR4-mediated chemotaxis.[3][4]
-
Sulfonyl HMGB1: Further oxidation of the cysteine residues to sulfonic acids renders HMGB1 inactive.
The HMGB1/CXCL12 Heterocomplex:
The formation of a stable heterocomplex between fr-HMGB1 and CXCL12 is a key mechanism for augmenting CXCR4 signaling.[3] This complex induces a different conformational rearrangement of CXCR4 homodimers compared to CXCL12 alone, leading to enhanced downstream signaling.[3] This synergistic action potentiates cell migration and is critical for processes like muscle and liver regeneration.[4]
The 3S-HMGB1 Mutant: A Direct CXCR4 Agonist:
A non-oxidizable mutant of HMGB1, termed 3S-HMGB1, where all three cysteines are replaced by serines, exhibits a unique interaction with CXCR4. This mutant can directly bind to CXCR4 with high affinity, bypassing the requirement for CXCL12.[4][5] The 3S-HMGB1 mutant is a potent promoter of cell migration and tissue regeneration without the associated pro-inflammatory effects of wild-type HMGB1.[4][5]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the binding affinities and cellular responses in the HMGB1-CXCR4 signaling axis.
| Interacting Molecules | Binding Affinity (Kd) | Method | Reference |
| 3S-HMGB1 to CXCR4 | 6.44 nM | Surface Plasmon Resonance (SPR) | [5] |
| CXCL12 to CXCR4 | 76.9 nM | Surface Plasmon Resonance (SPR) | [5] |
| HMGB1 BoxA to CXCR4 | 6.66 nM | Surface Plasmon Resonance (SPR) | [5] |
| fr-HMGB1 to CXCL12 | 1.7 ± 0.2 µM | Isothermal Titration Calorimetry (ITC) | |
| HMGB1-TL (truncated) to CXCL12 | 12.5 ± 5.5 µM | Isothermal Titration Calorimetry (ITC) | |
| fr-HMGB1/CXCL12 complex | 77.4 ± 16 µM | Microscale Thermophoresis (MST) |
Table 1: Binding Affinities of HMGB1 and its Variants.
| Cell Type | Stimulus | Concentration | Effect | Reference |
| Human Monocytes | CXCL12 (10 nM) + HMGB1 (300 nM) | 10 nM CXCL12, 300 nM HMGB1 | Significant increase in chemotaxis compared to CXCL12 alone | [3] |
| Murine Bone Marrow Cells | CXCL12 ± HMGB1 (300 nM) | Various CXCL12, 300 nM HMGB1 | HMGB1 enhances CXCL12-induced migration via CXCR4 | [3] |
| Pax7+ Muscle Stem Cells | fr-HMGB1 and 3S-HMGB1 | Not specified | Chemoattractant, as effective as HGF | [4] |
Table 2: Cellular Responses to HMGB1 and CXCL12 Stimulation.
Signaling Pathways
The interaction of the HMGB1/CXCL12 heterocomplex or 3S-HMGB1 with CXCR4 initiates a cascade of intracellular signaling events. These pathways ultimately orchestrate the cellular responses of migration, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the HMGB1-CXCR4 signaling axis.
Co-Immunoprecipitation (Co-IP) for HMGB1-CXCL12 Interaction
This protocol is for the isolation of the HMGB1-CXCL12 protein complex from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Anti-HMGB1 or Anti-CXCL12 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add isotype control IgG and protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-HMGB1 or anti-CXCL12) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Neutralize the eluate with neutralization buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both HMGB1 and CXCL12.
-
Transwell Cell Migration Assay
This assay measures the chemotactic response of cells to the HMGB1/CXCL12 heterocomplex.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (serum-free for cell suspension, with chemoattractant for the lower chamber)
-
Chemoattractants (CXCL12, fr-HMGB1)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope with a camera
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to the assay.
-
Harvest cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add the chemoattractant solution (e.g., medium containing CXCL12 with or without fr-HMGB1) to the lower chamber. Use medium without chemoattractant as a negative control.
-
Carefully add the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 4-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15-20 minutes.
-
Wash the membrane with PBS.
-
Stain the cells with the staining solution for 10-15 minutes.
-
Wash the membrane again with water to remove excess stain.
-
-
Quantification:
-
Allow the membrane to dry.
-
Visualize the stained cells under a microscope and capture images from several random fields.
-
Count the number of migrated cells per field to quantify cell migration.
-
Förster Resonance Energy Transfer (FRET) Assay for Protein-Protein Interaction
FRET is a powerful technique to study the direct interaction between HMGB1 and CXCL12 or the conformational changes in CXCR4 upon ligand binding in living cells.
Principle: FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the two fluorophores are in very close proximity (typically 1-10 nm).
General Protocol Outline:
-
Construct Preparation:
-
Generate expression vectors for fusion proteins of the molecules of interest with a FRET donor (e.g., CFP or GFP) and an acceptor (e.g., YFP or mCherry). For example, CXCR4-CFP and CXCR4-YFP to study receptor dimerization, or HMGB1-CFP and CXCL12-YFP to study their interaction.
-
-
Cell Transfection:
-
Transfect suitable host cells (e.g., HEK293) with the expression vectors. Co-transfect with both donor and acceptor constructs for the FRET experiment. Transfect with donor-only and acceptor-only constructs for control experiments to determine spectral bleed-through.
-
-
Cell Culture and Stimulation:
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
If studying ligand-induced interactions, treat the cells with the appropriate stimulus (e.g., HMGB1, CXCL12, or the heterocomplex).
-
-
Microscopy and Image Acquisition:
-
Image the cells using a fluorescence microscope equipped for FRET imaging.
-
Acquire images in three channels:
-
Donor channel (donor excitation, donor emission)
-
Acceptor channel (acceptor excitation, acceptor emission)
-
FRET channel (donor excitation, acceptor emission)
-
-
-
FRET Analysis:
-
Correct the raw FRET image for donor spectral bleed-through and acceptor direct excitation.
-
Calculate the FRET efficiency using established algorithms (e.g., sensitized emission method or acceptor photobleaching method). An increase in FRET efficiency indicates a closer proximity of the donor and acceptor fluorophores, suggesting a direct interaction or a conformational change.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon CXCR4 activation, a key downstream signaling event for Gq-coupled GPCRs.
Materials:
-
Cells expressing CXCR4 (e.g., transfected HEK293 cells or primary monocytes)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (to aid dye loading)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Stimuli (CXCL12, HMGB1)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a short period.
-
Inject the stimulus (e.g., CXCL12 ± HMGB1) into the wells.
-
Continue to record the fluorescence intensity kinetically for several minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
The results are often expressed as a ratio (ΔF/F0), where F0 is the baseline fluorescence.
-
Western Blot for ERK Phosphorylation
This protocol detects the phosphorylation of ERK1/2, a key downstream kinase in the CXCR4 signaling pathway.
Materials:
-
Cell lysis buffer (as in Co-IP protocol, with added phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with stimuli (CXCL12 ± HMGB1) for various time points.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
The ratio of phosphorylated ERK to total ERK is then calculated to determine the level of ERK activation.
-
Conclusion
The interplay between HMGB1 and the CXCR4 signaling pathway is a complex and dynamically regulated process with significant implications for health and disease. Understanding the molecular mechanisms, particularly the redox-dependent functions of HMGB1 and its synergistic interaction with CXCL12, opens new avenues for therapeutic intervention. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of this signaling axis and harness its therapeutic potential.
References
- 1. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High mobility group box 1 orchestrates tissue regeneration via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Frontiers | Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor [frontiersin.org]
- 5. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
HBP08: A Selective Peptide Inhibitor of the CXCL12/HMGB1 Heterocomplex
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of HBP08, a novel peptide inhibitor that selectively targets the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1). The formation of the CXCL12/HMGB1 heterocomplex is a key event in exacerbating inflammatory responses, particularly by enhancing leukocyte migration to inflammatory sites. This compound offers a promising therapeutic strategy by disrupting this complex, thereby mitigating excessive inflammation without interfering with other essential functions of HMGB1.
Core Concepts
During inflammatory reactions, the release of chemotactic factors is crucial for guiding the recruitment of immune cells. The chemokine CXCL12 and the damage-associated molecular pattern (DAMP) HMGB1 are released into the extracellular microenvironment where they can form a stable heterocomplex.[1][2][3][4] This complex exclusively acts on the chemokine receptor CXCR4, leading to a significant enhancement of cell migration compared to CXCL12 alone.[1][2][3][4] In chronic inflammatory conditions such as rheumatoid arthritis, this amplified cell recruitment can perpetuate the inflammatory state.[1][5]
This compound is a computationally designed peptide that was identified for its high affinity and selectivity for HMGB1, specifically at the binding site for CXCL12.[3][5] By binding to HMGB1, this compound effectively prevents the formation of the CXCL12/HMGB1 heterocomplex, thus inhibiting the downstream enhancement of cell migration.[2][5][6] A key feature of this compound is its selectivity; it does not interfere with the interaction of HMGB1 with other receptors like Toll-like receptor 4 (TLR4), which is responsible for mediating the release of pro-inflammatory cytokines such as IL-6 and TNF.[4][5][6] This selective action makes this compound a refined tool for targeting a specific axis of the inflammatory response.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its derivatives from published studies.
Table 1: Binding Affinity of this compound and Analogs to HMGB1
| Compound | Dissociation Constant (Kd) | Reference |
| This compound | 0.8 ± 0.1 µM | [5] |
| This compound | 0.8 ± 0.4 µM | [1] |
| This compound Retro-Inverso | 14.0 ± 4.5 µM | [5] |
| Glycyrrhizin | ~150 µM | [5] |
| This compound-2 | 28.1 ± 7.0 nM | [7] |
Table 2: In Vitro Efficacy of this compound and Analogs
| Compound | Assay | IC50 | Reference |
| This compound-2 | Inhibition of CXCL12/HMGB1 Heterocomplex Activity | 3.31 µM | [7] |
Signaling Pathways and Mechanism of Action
The signaling pathways involving HMGB1 are complex and receptor-dependent. This compound's mechanism of action is centered on its ability to selectively disrupt one of these pathways.
Caption: this compound selectively inhibits the CXCL12/HMGB1 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used in the characterization of this compound.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol is used to determine the binding affinity (Kd) of this compound to HMGB1.
-
Protein Labeling: Recombinantly expressed HMGB1 is fluorescently labeled according to the manufacturer's protocol for the Monolith NT.115 instrument (NanoTemper Technologies).
-
Sample Preparation: A fixed concentration of labeled HMGB1 (e.g., 50 nM) is used. A series of dilutions of the ligand (this compound) is prepared in the assay buffer (e.g., PBS-T, pH 7.4).
-
Incubation: The labeled HMGB1 is mixed with each dilution of this compound and incubated for a sufficient time to reach binding equilibrium (e.g., 10 minutes at room temperature).
-
MST Measurement: The samples are loaded into standard capillaries, and the MST measurement is performed on the Monolith NT.115 instrument.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration. The data are fitted to the appropriate binding model to derive the dissociation constant (Kd).
Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to inhibit cell migration induced by the CXCL12/HMGB1 heterocomplex.
-
Cell Culture: A suitable cell line expressing CXCR4, such as the pre-B cell line 300.19 or primary human monocytes, is used.[2]
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane (e.g., 5 µm pores) is used.
-
Chemoattractant Preparation: The lower chamber is filled with media containing the chemoattractant, which can be CXCL12 alone, HMGB1 alone, or the pre-formed CXCL12/HMGB1 heterocomplex. For inhibition experiments, various concentrations of this compound are pre-incubated with the heterocomplex before adding to the chamber.
-
Cell Seeding: The cells are resuspended in assay medium and seeded into the upper chamber of the transwell.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 4 hours at 37°C in a 5% CO2 incubator).
-
Quantification: Non-migrated cells on the upper side of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with DAPI), and counted using a microscope. The results are expressed as the number of migrated cells per high-power field.
Cytokine Release Assay
This assay is performed to confirm the selectivity of this compound by measuring its effect on HMGB1-induced cytokine release via TLR4.
-
Cell Stimulation: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes are seeded in a culture plate.
-
Treatment: The cells are treated with HMGB1 in the presence or absence of this compound. A positive control for TLR4 activation (e.g., LPS) and a negative control (medium alone) are included. A TLR4 neutralizing antibody can be used as a positive control for inhibition.
-
Incubation: The cells are incubated for a suitable time to allow for cytokine production and release (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentration of cytokines such as IL-6 and TNF in the supernatant is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).[6]
Experimental and Drug Discovery Workflow
The development of this compound followed a structured workflow, from computational design to experimental validation.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its ability to selectively disrupt the pro-migratory CXCL12/HMGB1 heterocomplex without affecting other HMGB1 signaling pathways offers a refined approach to modulating the immune response. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds as potential treatments for a variety of inflammatory diseases. The subsequent optimization leading to analogs like this compound-2 with significantly improved affinity and inhibitory activity further underscores the potential of this therapeutic strategy.[7]
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First peptide inhibitor of the CXCL12/HMGB1 heterocomplex identified - IRB USI [irb.usi.ch]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
HBP08: A High-Affinity Peptide Inhibitor of the Pro-Inflammatory HMGB1/CXCL12 Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
High Mobility Group Box 1 (HMGB1) is a critical damage-associated molecular pattern (DAMP) molecule implicated in a myriad of inflammatory diseases. Its interaction with the chemokine CXCL12 forms a potent heterocomplex that exacerbates inflammatory responses by signaling through the CXCR4 receptor. The peptide HBP08 has emerged as a promising therapeutic candidate, demonstrating high-affinity binding to HMGB1 and selective inhibition of the HMGB1/CXCL12 signaling pathway. This document provides a comprehensive technical overview of the binding affinity of this compound to HMGB1, detailed experimental methodologies, and the underlying signaling mechanisms.
This compound Binding Affinity to HMGB1
This compound is a computationally designed peptide that has been shown to bind to HMGB1 with high affinity, thereby disrupting its interaction with CXCL12.[1][2] The binding affinity has been quantified using Microscale Thermophoresis (MST), revealing a dissociation constant (Kd) in the sub-micromolar to nanomolar range, depending on the specific this compound analog and the domains of HMGB1.
Quantitative Binding Data
The binding affinities of this compound and its optimized analog, this compound-2, for full-length HMGB1 and its individual Box A and Box B domains are summarized in the table below.
| Ligand | Target Protein | Dissociation Constant (Kd) | Experimental Method | Reference |
| This compound | Full-length HMGB1 | 0.8 ± 0.4 µM | Microscale Thermophoresis (MST) | [1] |
| This compound | HMGB1 Box A | 0.8 ± 0.3 µM | Microscale Thermophoresis (MST) | |
| This compound | HMGB1 Box B | 17 ± 3.8 µM | Microscale Thermophoresis (MST) | |
| This compound-2 | Full-length HMGB1 | 28.1 ± 7.0 nM | Microscale Thermophoresis (MST) | |
| This compound-2 | HMGB1 Box A | 4.2 ± 0.4 µM | Microscale Thermophoresis (MST) | |
| This compound-2 | HMGB1 Box B | 11.3 ± 2.3 nM | Microscale Thermophoresis (MST) |
Experimental Protocols
The primary method utilized to determine the binding affinity of this compound to HMGB1 is Microscale Thermophoresis (MST).[3] This technique measures the motion of fluorescently labeled molecules in a microscopic temperature gradient, which changes upon binding to a ligand.
Microscale Thermophoresis (MST) Protocol for this compound-HMGB1 Binding
Objective: To quantify the binding affinity (Kd) between this compound and HMGB1.
Materials:
-
Recombinant full-length HMGB1, HMGB1 Box A, and HMGB1 Box B
-
Synthetic this compound peptide and its analogs
-
Fluorescent labeling dye (e.g., NHS-ester dye for primary amine labeling)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Microscale Thermophoresis instrument (e.g., Monolith NT.115)
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, etc.)
Procedure:
-
Fluorescent Labeling of HMGB1:
-
Label the recombinant HMGB1 protein with a fluorescent dye according to the manufacturer's protocol. The labeling is typically done on primary amines (lysine residues).
-
Remove the excess, unbound dye using a size-exclusion chromatography column.
-
Determine the final concentration and degree of labeling of the fluorescently labeled HMGB1.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled HMGB1 in the MST buffer at a constant concentration (e.g., 50 nM).
-
Prepare a series of 16 dilutions of the this compound peptide in the MST buffer, starting from a high concentration and performing 1:1 serial dilutions.
-
-
Binding Reaction:
-
Mix the constant concentration of fluorescently labeled HMGB1 with each of the this compound dilutions in equal volumes. This creates a series of samples with a fixed concentration of labeled HMGB1 and varying concentrations of this compound.
-
Incubate the mixtures for a short period to allow the binding reaction to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies an infrared laser to create a microscopic temperature gradient in the capillaries.
-
The fluorescence within the heated spot is monitored over time. The movement of the fluorescently labeled HMGB1 along the temperature gradient (thermophoresis) is altered upon binding to this compound.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted with a suitable binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Experimental Workflow Diagram
Caption: Workflow for determining this compound-HMGB1 binding affinity using MST.
Signaling Pathway and Mechanism of Action
Extracellular HMGB1, in its reduced form, forms a heterocomplex with the chemokine CXCL12.[4][5] This complex then binds to the CXCR4 receptor on immune cells, leading to enhanced cell migration and an exacerbated inflammatory response.[1][6] this compound exerts its inhibitory effect by directly binding to HMGB1, thereby preventing the formation of the HMGB1/CXCL12 heterocomplex.[2] This selective inhibition blocks the downstream signaling cascade initiated by the heterocomplex, without affecting the other functions of HMGB1, such as its interaction with Toll-like receptor 4 (TLR4).[3]
Signaling Pathway Diagram
Caption: this compound inhibits the HMGB1/CXCL12/CXCR4 signaling pathway.
Conclusion
This compound is a potent and selective peptide inhibitor of the pro-inflammatory HMGB1/CXCL12 axis. Its high-affinity binding to HMGB1, particularly the enhanced affinity of its analog this compound-2, makes it a strong candidate for further pre-clinical and clinical development. The detailed methodologies and understanding of its mechanism of action provide a solid foundation for its application in treating a wide range of inflammatory conditions. The use of Microscale Thermophoresis has been instrumental in quantitatively defining the binding interactions, offering a robust method for screening and optimizing future HMGB1-targeting therapeutics.
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Role of the CXCR4-SDF1-HMGB1 pathway in the directional migration of cells and regeneration of affected organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Characterization of the HBP08 Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
HBP08 is a selective peptide inhibitor that targets the interaction between the chemokine CXCL12 (also known as SDF-1) and the alarmin High Mobility Group Box 1 (HMGB1).[1] Under inflammatory conditions, HMGB1 and CXCL12 can form a heterocomplex that potentiates signaling through the CXCR4 receptor, leading to enhanced cell migration and exacerbating the immune response.[2][3] By binding with high affinity to HMGB1, this compound effectively disrupts the formation of the CXCL12/HMGB1 heterocomplex, thereby inhibiting its pro-inflammatory activities.[4][1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, inhibitory activity, and detailed experimental protocols for its evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound inhibitor and its optimized analogue, this compound-2.
Table 1: Binding Affinity (Kd) of this compound and this compound-2 to HMGB1 and its Domains
| Ligand | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| This compound | Full-length HMGB1 | MST | 0.8 ± 0.4 µM | [1] |
| This compound | HMGB1-BoxA | MST | 0.8 ± 0.3 µM | [5] |
| This compound | HMGB1-BoxB | MST | 17 ± 3.8 µM | [5] |
| This compound-2 | Full-length HMGB1 | MST | 28.1 ± 7.0 nM | [6] |
MST: Microscale Thermophoresis
Table 2: Inhibitory Activity of this compound and this compound-2
| Inhibitor | Assay | IC50 | Reference |
| This compound-2 | Inhibition of CXCL12/HMGB1-induced migration | 3.31 µM | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by disrupting the CXCL12/HMGB1 signaling axis. The following diagram illustrates the involved pathways and the point of intervention for this compound.
Caption: this compound selectively inhibits the CXCL12/HMGB1 pathway.
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the interaction between molecules in solution by measuring the motion of molecules in a microscopic temperature gradient.
Experimental Workflow:
Caption: Workflow for MST-based binding affinity analysis.
Detailed Protocol:
-
Protein and Peptide Preparation:
-
Recombinant full-length HMGB1, HMGB1-BoxA, and HMGB1-BoxB are expressed and purified.
-
This compound and its analogues are chemically synthesized and purified.
-
All proteins and peptides are dialyzed against the MST buffer (e.g., PBS with 0.05% Tween-20).
-
-
Labeling (if not using label-free MST):
-
HMGB1 is labeled with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) according to the manufacturer's instructions.[7]
-
The labeled protein is purified from excess dye.
-
-
MST Measurement:
-
A serial dilution of the this compound peptide is prepared in MST buffer.
-
A constant concentration of labeled (or unlabeled for label-free MST) HMGB1 is added to each peptide dilution.
-
The samples are incubated for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes at room temperature).
-
The samples are loaded into MST capillaries.
-
MST measurements are performed using an appropriate instrument (e.g., Monolith NT.115, NanoTemper Technologies).[8]
-
Instrument settings (e.g., LED power, MST power) are optimized for the specific interaction.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the logarithm of the ligand concentration.
-
The data are fitted to a binding model to determine the dissociation constant (Kd).
-
Chemotaxis Assay
The Boyden chamber assay is a common method to assess the effect of this compound on the migration of cells towards the CXCL12/HMGB1 heterocomplex.
Experimental Workflow:
Caption: Workflow for the Boyden chamber chemotaxis assay.
Detailed Protocol:
-
Cell Culture:
-
A suitable cell line expressing CXCR4 is used, for example, murine 300.19 pre-B cells stably transfected with human CXCR4.[9]
-
Cells are cultured in appropriate media and conditions.
-
Prior to the assay, cells are serum-starved for a few hours.
-
-
Assay Setup:
-
A Boyden chamber with a porous membrane (e.g., 5 µm pore size) is used.
-
The lower chamber is filled with serum-free medium containing the chemoattractants: CXCL12 alone, or CXCL12 and HMGB1, with or without this compound.
-
The cell suspension (e.g., 1 x 10^6 cells/mL in serum-free medium) is added to the upper chamber (the insert).[10]
-
-
Incubation and Quantification:
-
The chamber is incubated at 37°C in a humidified incubator for a period that allows for optimal migration (e.g., 90 minutes to 4 hours).[11]
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with hematoxylin (B73222) or a fluorescent dye).[11]
-
The number of migrated cells is counted in several fields of view under a microscope.
-
Cytokine Release Assay
This assay determines the selectivity of this compound by assessing its effect on HMGB1-induced cytokine release, which is mediated by TLR4, a pathway that this compound is not expected to inhibit.
Experimental Workflow:
Caption: Workflow for the cytokine release assay.
Detailed Protocol:
-
Monocyte Isolation:
-
Cell Stimulation:
-
Isolated monocytes are plated in a multi-well plate at a suitable density.
-
Cells are treated with disulfide HMGB1 (which activates TLR4) in the presence or absence of various concentrations of this compound.[4] Controls with medium alone and this compound alone are also included.
-
The cells are incubated for a period sufficient for cytokine production (e.g., 18-24 hours) at 37°C.
-
-
Cytokine Quantification:
-
After incubation, the cell culture supernatants are collected.
-
The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).[16]
-
Conclusion
The in vitro characterization of this compound demonstrates its potential as a selective and potent inhibitor of the CXCL12/HMGB1 heterocomplex. The data from binding affinity and functional assays, supported by detailed experimental protocols, provide a solid foundation for further preclinical and clinical development of this compound and its analogues as therapeutic agents for inflammatory diseases. The methodologies outlined in this guide offer a robust framework for the continued investigation of this and other inhibitors targeting this important inflammatory pathway.
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. e-century.us [e-century.us]
- 8. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 11. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. A protocol to isolate and characterize pure monocytes and generate monocyte-derived dendritic cells through FBS-Coated flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human monocyte isolation methods influence cytokine production from in vitro generated dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased HMGB1 expression and release by mononuclear cells following surgical/anesthesia trauma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HBP08 Cell Migration Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibitory effect of HBP08 on cell migration using two common and robust methods: the Scratch Assay and the Transwell Migration Assay. This compound is a selective inhibitor of the CXCL12/HMGB1 heterocomplex, which plays a crucial role in enhanced cell migration through the CXCR4 receptor.[1][2][3] These assays are fundamental for in vitro studies aimed at understanding the mechanisms of cell migration and for screening potential therapeutic agents that modulate this process.
Introduction to this compound and Cell Migration
Cell migration is a fundamental biological process involved in physiological events such as embryonic development, tissue repair, and immune responses.[4] However, aberrant cell migration is a hallmark of pathological conditions, including cancer metastasis and inflammatory diseases. The CXCL12/HMGB1/CXCR4 signaling axis is a key pathway that promotes the migration of various cell types.[1][2] The high-mobility group box 1 (HMGB1) protein, when complexed with the chemokine CXCL12, enhances CXCL12-mediated cell migration through the CXCR4 receptor.[1][2]
This compound is a selective peptide inhibitor that binds to HMGB1 with high affinity (Kd = 0.8 µM), thereby disrupting the formation of the CXCL12/HMGB1 heterocomplex.[1][2][3] This disruption effectively inhibits the enhanced cell migration induced by this complex, making this compound a valuable tool for studying the roles of the CXCL12/HMGB1 axis in cell motility and a potential therapeutic candidate for diseases characterized by excessive cell migration.
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound in the context of the CXCL12/HMGB1 signaling pathway.
Caption: this compound inhibits the CXCL12/HMGB1 signaling pathway.
Experimental Protocols
Two primary methods for assessing this compound's effect on cell migration are provided below: the Scratch Assay and the Transwell Migration Assay. The choice of assay depends on the specific research question and cell type.
General Cell Culture and Preparation
Cell Line Selection: Choose a cell line known to express the CXCR4 receptor and respond to CXCL12. Examples include various cancer cell lines (e.g., breast cancer, glioblastoma) and immune cells.[5][6]
Culture Conditions: Culture the selected cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[7] Passage the cells before they reach confluency to maintain their migratory potential.
Serum Starvation: To minimize the influence of serum-derived growth factors on cell migration, it is often necessary to serum-starve the cells for 12-24 hours prior to the assay.[8][9] This is typically done by replacing the complete growth medium with a serum-free or low-serum (e.g., 0.5% BSA) medium.[9]
Scratch Assay (Wound Healing Assay)
The scratch assay is a straightforward method to study collective cell migration. A "wound" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.
Caption: Workflow for the this compound scratch assay.
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer after 24-48 hours.[7][10]
-
Scratching: Once the cells are confluent, use a sterile 200 µL or 1 mL pipette tip to create a straight scratch across the center of the well.[8][10] A cross-shaped scratch can also be made.[10]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells.[7]
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound. Include appropriate controls:
-
Negative Control: Vehicle (e.g., sterile water or PBS) in low-serum medium.
-
Positive Control (Stimulant): CXCL12 and HMGB1 in low-serum medium.
-
Inhibition Control: CXCL12, HMGB1, and this compound.
-
-
Imaging: Immediately after adding the treatments, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[10] Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same scratch areas at regular intervals (e.g., every 4-8 hours) until the gap in the control wells is nearly closed.[10]
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software like ImageJ. Calculate the percentage of wound closure relative to the initial scratch area.
| Parameter | Recommended Value | Notes |
| Plate Format | 12- or 24-well plate[7][10] | Ensures sufficient area for a clear scratch. |
| Seeding Density | Cell type-dependent (e.g., 2 x 10^5 cells/well for a 12-well plate)[10] | Aim for 90-100% confluency. |
| Scratching Tool | Sterile 200 µL or 1 mL pipette tip[8][10] | Use consistent pressure for uniform scratches. |
| This compound Concentration | Titrate (e.g., 0.1 - 10 µM) | Determine the optimal inhibitory concentration. |
| Imaging Interval | 4-8 hours[10] | Dependent on the migration speed of the cell line. |
| Analysis Software | ImageJ or similar[7] | For quantitative analysis of wound closure. |
Transwell Migration Assay (Boyden Chamber Assay)
The transwell assay assesses the migration of individual cells through a porous membrane in response to a chemoattractant. This method is particularly useful for studying chemotaxis.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. Activation of sonic hedgehog signaling enhances cell migration and invasion by induction of matrix metalloproteinase-2 and -9 via the phosphoinositide-3 kinase/AKT signaling pathway in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. med.virginia.edu [med.virginia.edu]
Application Notes and Protocols for HBP08 in Chemotaxis Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
HBP08 is a selective peptide inhibitor of the CXCL12/HMGB1 heterocomplex.[1][2][3] In inflammatory conditions and certain pathologies, the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1) can form a heterocomplex that potentiates cell migration through the CXCR4 receptor.[1][2][4][5] This enhanced chemotactic response contributes to the excessive influx of immune cells to inflammatory sites.[1][2] this compound works by binding with high affinity to HMGB1, thereby disrupting the formation of the CXCL12/HMGB1 heterocomplex and selectively inhibiting the enhanced cell migration it mediates.[1][2][3][6] These application notes provide a detailed protocol for utilizing this compound in a chemotaxis experiment to study its inhibitory effects.
Signaling Pathway of CXCL12/HMGB1 Heterocomplex and this compound Inhibition
The CXCL12/HMGB1 heterocomplex enhances cell migration by signaling through the CXCR4 receptor. This compound disrupts this interaction.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and related molecules for easy reference in experimental design.
Table 1: Binding Affinities and Inhibitory Concentrations
| Compound | Target | Parameter | Value | Reference |
| This compound | HMGB1 | Kd | 0.8 ± 0.1 µM | [3][7][8] |
| This compound-RI (retro-inverso) | HMGB1 | Kd | 14.0 ± 4.5 µM | [8] |
| This compound | CXCL12/HMGB1 Heterocomplex | IC50 | ~33-50 µM | [4][6] |
| This compound-2 (optimized analog) | CXCL12/HMGB1 Heterocomplex | IC50 | 3.31 µM | [6] |
| Glycyrrhizin | CXCL12/HMGB1 Heterocomplex | Kd | ~150 µM | [7][8] |
Table 2: Recommended Concentration Ranges for Chemotaxis Assays
| Reagent | Typical Concentration | Purpose | Reference |
| CXCL12 | 10 - 100 nM | Chemoattractant | [9][10] |
| HMGB1 | ~300 nM | To form heterocomplex with CXCL12 | [10] |
| This compound | 100 µM | Inhibition of heterocomplex activity | [2][7] |
| Glycyrrhizin | 200 µM | Positive control for inhibition | [2][7] |
Experimental Protocols
This section provides a detailed methodology for a standard Transwell chemotaxis assay to evaluate the inhibitory effect of this compound.
Recommended Cell Types
-
Primary Human Monocytes: Highly relevant for studying inflammatory responses.
-
Murine cell line expressing human CXCR4: A useful model for consistent receptor expression.[2][7]
-
HeLa cells: Have been shown to respond to the CXCL12/HMGB1 heterocomplex.[11]
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3): For studying the role of this pathway in tumor cell migration.[12]
Materials
-
This compound peptide
-
Recombinant human CXCL12
-
Recombinant human HMGB1 (ensure it is in the reduced form for heterocomplex formation)
-
Selected cell line (e.g., primary human monocytes)
-
Transwell inserts (e.g., 8 µm pore size for monocytes) and companion plates[13]
-
Cell culture medium (e.g., RPMI-1640)
-
Serum-free medium with 0.1% BSA (for starvation and assay)
-
Fluorescent dye for cell staining (e.g., Calcein AM or Hoechst 33342)
-
Fluorescence plate reader or fluorescence microscope
Protocol: Transwell Chemotaxis Assay
This protocol is designed to assess the ability of this compound to inhibit cell migration induced by the CXCL12/HMGB1 heterocomplex.
-
Cell Preparation (Day 1):
-
Culture cells to 80-90% confluency.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in serum-free medium and incubate overnight (16-18 hours). This starvation step is crucial to reduce background migration.[14]
-
-
Assay Preparation (Day 2):
-
Count the starved cells and adjust the concentration to 1 x 106 cells/mL in serum-free medium with 0.1% BSA.[14]
-
Prepare the chemoattractant and inhibitor solutions in the lower chambers of the Transwell plate. A recommended plate setup is outlined in Table 3.
-
To form the heterocomplex, pre-incubate CXCL12 and HMGB1 together for 30 minutes at 37°C before adding to the plate.
-
For the inhibition conditions, pre-incubate the CXCL12/HMGB1 heterocomplex with this compound for 30 minutes at 37°C before adding to the plate.
-
-
Table 3: Example Plate Layout for Chemotaxis Assay
| Well Group | Lower Chamber Contents | Upper Chamber Contents | Purpose |
| 1 (Negative Control) | Serum-free medium | 1 x 105 cells | Measures basal random migration (chemokinesis). |
| 2 (CXCL12 Control) | 50 nM CXCL12 | 1 x 105 cells | Measures chemotaxis to CXCL12 alone. |
| 3 (HMGB1 Control) | 300 nM HMGB1 | 1 x 105 cells | Measures chemotaxis to HMGB1 alone. |
| 4 (Positive Control) | 50 nM CXCL12 + 300 nM HMGB1 | 1 x 105 cells | Measures enhanced chemotaxis by the heterocomplex. |
| 5 (this compound Test) | 50 nM CXCL12 + 300 nM HMGB1 + 100 µM this compound | 1 x 105 cells | Tests the inhibitory effect of this compound. |
| 6 (this compound Control) | 100 µM this compound | 1 x 105 cells | Tests for any chemoattractant/repellent effect of this compound itself. |
-
Cell Seeding and Incubation:
-
Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of each Transwell insert.
-
Carefully place the inserts into the lower chambers containing the prepared solutions.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Incubation time is cell-type dependent and may require optimization (typically 4-18 hours).[11][14]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Stain the migrated cells on the bottom side of the membrane. For example, incubate with Calcein AM for 30-60 minutes.
-
Read the fluorescence of the migrated cells using a fluorescence plate reader.
-
Alternatively, fix and stain the cells (e.g., with DAPI or Hoechst) and count the number of migrated cells in several fields of view using a fluorescence microscope.
-
Data Analysis
-
Subtract the background fluorescence/cell count from the negative control wells.
-
Calculate the percentage of migration relative to the positive control (CXCL12/HMGB1 heterocomplex).
-
Calculate the percentage inhibition by this compound using the following formula: % Inhibition = (1 - (Migration with this compound / Migration with Heterocomplex alone)) * 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound chemotaxis experiment.
References
- 1. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
- 13. 8 µm Chemotaxis Assays, 96-Well Format [cellbiolabs.com]
- 14. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: HBP08, a Selective Peptide Inhibitor for the In Vitro Reconstitution of the CXCL12/HMGB1 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
In inflammatory reactions and tissue damage, the release of chemotactic factors is crucial for guiding leukocyte recruitment. The alarmin High Mobility Group Box 1 (HMGB1) and the chemokine CXCL12 can form a potent heterocomplex in the extracellular microenvironment. This complex exclusively signals through the chemokine receptor CXCR4, significantly enhancing cell migration and exacerbating the immune response in pathological conditions such as rheumatoid arthritis and cancer.[1][2][3] The formation and pro-inflammatory activity of this complex depend on HMGB1 being in its fully reduced form.[3][4]
Disrupting the CXCL12/HMGB1 interaction is a promising therapeutic strategy to diminish excessive cell influx at inflammatory sites. HBP08 is a computationally identified peptide that represents a first-in-class inhibitor targeting this interaction.[1][5] It binds directly to HMGB1 with high affinity, selectively inhibiting the synergistic activity of the heterocomplex without affecting other HMGB1 signaling pathways, such as those mediated by Toll-like Receptor 4 (TLR4).[1][5] These notes provide detailed protocols for the in vitro reconstitution of the CXCL12/HMGB1 complex and the characterization of this compound's inhibitory activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related molecules.
Table 1: Binding Affinity to HMGB1
| Ligand | Target | Method | Dissociation Constant (Kd) | Reference |
| This compound | HMGB1 | MST | 0.8 ± 0.4 µM | [1][6] |
| This compound-2 (optimized) | HMGB1 | MST | 28.1 ± 7.0 nM | [7] |
| CXCL12 | HMGB1 | MST | 4.0 ± 0.4 µM | [8] |
| Glycyrrhizin | HMGB1 | - | ~150 µM | [5] |
MST: Microscale Thermophoresis
Table 2: Functional Inhibition Data
| Inhibitor | Activity Measured | System | IC50 | Reference |
| This compound-2 | Inhibition of CXCL12/HMGB1-induced cell migration | - | 3.31 µM | [7] |
Signaling and Experimental Workflow Diagrams
CXCL12/HMGB1 Signaling and this compound Inhibition
Experimental Workflow
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
- 4. Frontiers | The HMGB1–CXCL12 Complex Promotes Inflammatory Cell Infiltration in Uveitogenic T Cell-Induced Chronic Experimental Autoimmune Uveitis [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HBP08 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08 is a selective peptide inhibitor of the interaction between Chemokine (C-X-C motif) ligand 12 (CXCL12, also known as SDF-1α) and High Mobility Group Box 1 (HMGB1). Under inflammatory conditions, CXCL12 and HMGB1 can form a heterocomplex that potentiates inflammatory cell migration via the CXCR4 receptor. This compound exerts its inhibitory effect by binding to HMGB1 with high affinity, thereby disrupting the formation of the pro-inflammatory CXCL12/HMGB1 heterocomplex. These application notes provide recommended concentrations and detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
A summary of the binding affinity and effective concentrations for this compound and its more potent analog, this compound-2, is presented below. This data is crucial for designing experiments to study the inhibition of the CXCL12/HMGB1 signaling axis.
| Peptide | Target | Assay | Cell Type | Key Parameters | Reference |
| This compound | HMGB1 | Microscale Thermophoresis (MST) | N/A | Binding Affinity (Kd): 0.8 ± 0.4 µM | [1][2] |
| This compound | CXCL12/HMGB1 heterocomplex | Chemotaxis Assay | Human Monocytes | Concentration used as control: 100 µM | [3] |
| This compound-2 | HMGB1 | Microscale Thermophoresis (MST) | N/A | Binding Affinity (Kd): 28.1 ± 7.0 nM | [3] |
| This compound-2 | CXCL12/HMGB1 heterocomplex | Chemotaxis Assay | Human Monocytes | IC50: 3.31 µM | [3] |
| This compound-2 | CXCL12/HMGB1 heterocomplex | Chemotaxis Assay | Human Monocytes | Working Concentration Range: 0.1 - 10 µM | [3] |
Signaling Pathway
The CXCL12/HMGB1 heterocomplex enhances cell migration by signaling through the CXCR4 receptor. This compound disrupts this pathway by binding to HMGB1, preventing the formation of the heterocomplex and subsequent downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Migration (Chemotaxis) Assay
This protocol is designed to assess the inhibitory effect of this compound on cell migration induced by the CXCL12/HMGB1 heterocomplex. A Boyden chamber or a similar transwell system is utilized for this assay.[4][5]
Experimental Workflow
Materials:
-
This compound peptide
-
Recombinant human CXCL12
-
Recombinant human HMGB1
-
Chemotaxis-responsive cells (e.g., human monocytes, 300-19 pre-B cells expressing human CXCR4)
-
Transwell inserts (e.g., 5 µm pore size for monocytes)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI 1640)
-
Bovine Serum Albumin (BSA) or Pasteurized Plasma Protein Solution
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient density.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in migration buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.[3]
-
-
Chemoattractant and Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute to working concentrations (e.g., 0.1 µM to 100 µM) in migration buffer.
-
Prepare solutions of CXCL12 (e.g., 1 nM) and HMGB1 (e.g., 300 nM) in migration buffer.[3]
-
To form the heterocomplex, incubate CXCL12 and HMGB1 together at 37°C for 30 minutes.
-
To test the inhibitory effect of this compound, pre-incubate the CXCL12/HMGB1 heterocomplex with the desired concentrations of this compound for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of the prepared chemoattractant solutions (CXCL12 alone, HMGB1 alone, CXCL12/HMGB1 heterocomplex, or heterocomplex with this compound) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (e.g., 90 minutes for monocytes).[3]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Migrated cells on the lower surface of the membrane can be fixed and stained (e.g., with DAPI) for microscopic counting.
-
Alternatively, for a fluorescence-based readout, lyse the migrated cells and quantify using a DNA-intercalating dye like CyQuant GR dye.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the potential cytotoxic effects of this compound on the cell line of interest.[6][7]
Materials:
-
This compound peptide
-
Target cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cytokine Release Assay (ELISA)
This protocol is to assess whether this compound affects the release of cytokines (e.g., IL-6, TNF-α) from cells stimulated with HMGB1.[8][9]
Materials:
-
This compound peptide
-
Recombinant human HMGB1
-
Cells capable of cytokine release in response to HMGB1 (e.g., human monocytes or macrophages)
-
24-well cell culture plates
-
Complete cell culture medium
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^6 cells/mL) in a 24-well plate and allow them to adhere if necessary.
-
Prepare treatment solutions in culture medium: medium alone (negative control), HMGB1 alone (positive control), HMGB1 with various concentrations of this compound, and this compound alone.
-
Replace the existing medium with the treatment solutions.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable time to allow for cytokine production and release (e.g., 18-24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell layer.
-
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokine in each sample based on a standard curve generated with recombinant cytokine.
-
Concluding Remarks
This compound is a valuable tool for studying the inflammatory processes mediated by the CXCL12/HMGB1 heterocomplex. The recommended concentrations and protocols provided herein should serve as a starting point for your experimental design. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Furthermore, cytotoxicity assays should be conducted to ensure that the observed effects are not due to off-target toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 [frontiersin.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism | PLOS One [journals.plos.org]
- 8. TLR4-dependent activation of dendritic cells by an HMGB1-derived peptide adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Interleukin-1 Receptor 2 Binding Prevents Cleavage and Activity of Interleukin-1α, Controlling Necrosis-Induced Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HBP08 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08 is a selective peptide inhibitor of the CXCL12/HMGB1 heterocomplex. It functions by binding to High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern (DAMP) molecule, thereby disrupting its interaction with the chemokine CXCL12.[1][2] This heterocomplex is known to potentiate inflammatory responses and cell migration by signaling through the CXCR4 receptor.[1][3] By inhibiting the formation of this complex, this compound serves as a valuable tool for studying and potentially mitigating inflammatory processes driven by the CXCL12/HMGB1 axis. These application notes provide detailed information on the solubility and preparation of this compound for use in in vitro assays, with a focus on cell migration experiments.
Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Sequence | Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His | [4] |
| Molecular Formula | C₆₀H₇₇N₁₇O₁₄ | [4] |
| Molecular Weight | 1260.37 g/mol | [4] |
| Binding Target | HMGB1 | [2][5] |
| Binding Affinity (Kd) | 0.8 µM | [5] |
| Appearance | Lyophilized solid | [4] |
| Solubility | Soluble in water | [4] |
Preparation of this compound for In Vitro Assays
1. Reconstitution of Lyophilized this compound
This compound is typically supplied as a lyophilized powder and should be reconstituted to create a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1,000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Carefully open the vial in a sterile environment.
-
To prepare a 1 mM stock solution, add the appropriate volume of sterile water or PBS. For example, to a 1 mg vial of this compound (MW = 1260.37), add 793.4 µL of solvent.
-
Calculation: (1 mg / 1260.37 g/mol ) / 1 x 10⁻³ mol/L = 7.934 x 10⁻⁴ L = 793.4 µL
-
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
2. Preparation of Working Solutions
Dilute the this compound stock solution to the desired final concentration using the appropriate sterile cell culture medium or assay buffer immediately before use.
Experimental Protocols
1. In Vitro Cell Migration (Chemotaxis) Assay using a Transwell System
This protocol describes the use of this compound to inhibit cell migration induced by the CXCL12/HMGB1 heterocomplex in a transwell (Boyden chamber) assay. This assay is suitable for various cell types known to express the CXCR4 receptor, such as monocytes, lymphocytes, and various cancer cell lines (e.g., MDA-MB-231, PC-3).[6][7]
Workflow for Transwell Migration Assay
Caption: Workflow of a transwell cell migration assay to test this compound inhibition.
Materials:
-
CXCR4-expressing cells (e.g., human monocytes, MDA-MB-231 breast cancer cells)
-
Recombinant human CXCL12 and HMGB1
-
This compound stock solution
-
Transwell inserts (e.g., 8 µm pore size for cancer cells, 5 µm for monocytes) and companion plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a positive control chemoattractant
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM)
-
Cotton swabs
-
Microplate reader (if using fluorescent dyes)
Protocol:
a. Preparation of the CXCL12/HMGB1 Heterocomplex:
-
Reconstitute recombinant CXCL12 and HMGB1 according to the manufacturer's instructions.
-
To form the heterocomplex, incubate CXCL12 and HMGB1 together in serum-free medium for at least 30 minutes at 37°C before adding to the assay plate. A commonly used concentration is 10 nM CXCL12 with 300 nM HMGB1.[7]
b. Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
For many cell types, it is recommended to serum-starve the cells for 18-24 hours prior to the assay to reduce basal migration.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.
c. Assay Procedure:
-
Add 500 µL of serum-free medium containing the CXCL12/HMGB1 heterocomplex to the lower wells of the 24-well plate. Include wells with serum-free medium alone (negative control) and medium with 10% FBS (positive control).
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., a range from 1 µM to 100 µM) or a vehicle control for 30 minutes at room temperature. A concentration of 100 µM has been shown to be effective.
-
Add 100-200 µL of the cell suspension containing this compound or vehicle to the upper chamber of the transwell inserts.
-
Place the inserts into the lower wells.
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with 0.1% Crystal Violet in methanol).
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain (e.g., with 10% acetic acid) and measure the absorbance, or count the stained cells in several fields of view under a microscope.
Expected Results: this compound is expected to cause a dose-dependent decrease in the number of cells migrating towards the CXCL12/HMGB1 heterocomplex. No significant inhibition should be observed in the migration towards FBS or other chemoattractants that do not involve HMGB1.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting the formation of the CXCL12/HMGB1 heterocomplex. This complex signals through the G-protein coupled receptor (GPCR), CXCR4. The binding of the heterocomplex to CXCR4 is more potent in inducing cell migration than CXCL12 alone. This enhanced signaling involves distinct conformational changes in CXCR4 dimers and leads to the activation of downstream pathways, including the phosphorylation of Extracellular signal-regulated kinase (ERK) and an increase in intracellular calcium levels.[1][8] By preventing the formation of the heterocomplex, this compound blocks these downstream signaling events.
CXCL12/HMGB1/CXCR4 Signaling Pathway
Caption: this compound inhibits the CXCL12/HMGB1/CXCR4 signaling pathway.
For research use only. Not for use in diagnostic procedures.
References
- 1. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of beta-arrestins in CXCL12/HMGB1-mediated signaling - IRB USI [irb.usi.ch]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging the IncuCyte Technology for Higher-Throughput and Automated Chemotaxis Assays for Target Validation and Compound Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HBP08 Treatment of Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human monocytes are key players in the innate immune system, orchestrating inflammatory responses through the release of cytokines and other mediators. A critical mediator in this process is the High Mobility Group Box 1 (HMGB1) protein.[1][2][3] Under normal conditions, HMGB1 is located in the nucleus.[4][5] However, upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), HMGB1 can be acetylated and translocated to the cytoplasm, where it is packaged into secretory lysosomes for release.[4][5] Extracellular HMGB1 acts as a potent pro-inflammatory cytokine, contributing to the pathogenesis of various inflammatory diseases.
HBP08 is a novel small molecule inhibitor designed to modulate the inflammatory response in human monocytes by targeting the HMGB1 signaling pathway. These application notes provide detailed protocols for the isolation of primary human monocytes, their treatment with this compound, and the subsequent analysis of its effects on HMGB1 release, downstream signaling, and cytokine production.
Experimental Protocols
Isolation of Primary Human Monocytes from Peripheral Blood
This protocol describes the isolation of primary human monocytes from whole blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for high purity.[6][7][8][9][10]
Materials:
-
Whole human blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
CD14 MicroBeads, human (Miltenyi Biotec)
-
MACS columns and separator
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of diluted blood onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in MACS buffer.
-
Add CD14 MicroBeads and incubate for 15 minutes at 4-8°C.
-
Wash the cells and resuspend in MACS buffer.
-
Apply the cell suspension to a MACS column placed in a magnetic separator.
-
Wash the column with MACS buffer to remove unlabeled cells.
-
Remove the column from the separator and elute the magnetically labeled CD14+ monocytes.
-
Centrifuge the eluted cells and resuspend in RPMI-1640 supplemented with 10% FBS for subsequent experiments. Cell purity should be >95% as assessed by flow cytometry for CD14 expression.
This compound Treatment and Monocyte Activation
Procedure:
-
Seed the purified primary human monocytes in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
Activate the monocytes by adding 100 ng/mL of Lipopolysaccharide (LPS).
-
Incubate the cells for the desired time points (e.g., 4 hours for cytokine analysis, 18 hours for HMGB1 release).
Analysis of Cytokine Production by ELISA
Procedure:
-
After 4 hours of LPS stimulation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Analysis of HMGB1 Release by Western Blot
Procedure:
-
After 18 hours of LPS stimulation, collect the cell culture supernatants.
-
Concentrate the supernatants using centrifugal filter units.
-
Lyse the remaining cells in RIPA buffer to obtain cell lysates.
-
Determine the protein concentration of both supernatant concentrates and cell lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HMGB1 and a loading control (e.g., β-actin for lysates).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Analysis of NF-κB and p38 MAPK Signaling by Western Blot
Procedure:
-
Following this compound pre-treatment and a short period of LPS stimulation (e.g., 30 minutes), lyse the cells.
-
Perform Western blotting as described above.
-
Probe the membranes with antibodies against phosphorylated and total forms of NF-κB p65 and p38 MAPK.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Monocytes
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25 ± 5 | 15 ± 3 | 10 ± 2 |
| LPS (100 ng/mL) | 3500 ± 250 | 2800 ± 200 | 800 ± 75 |
| LPS + this compound (0.1 µM) | 2800 ± 210 | 2100 ± 180 | 650 ± 60 |
| LPS + this compound (1 µM) | 1500 ± 150 | 1200 ± 110 | 350 ± 40 |
| LPS + this compound (10 µM) | 500 ± 60 | 400 ± 50 | 150 ± 20 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on HMGB1 Release from LPS-stimulated Monocytes
| Treatment | Supernatant HMGB1 (Relative Density) | Lysate HMGB1 (Relative Density) |
| Vehicle Control | 0.05 ± 0.01 | 0.98 ± 0.05 |
| LPS (100 ng/mL) | 0.85 ± 0.07 | 0.20 ± 0.03 |
| LPS + this compound (0.1 µM) | 0.65 ± 0.06 | 0.45 ± 0.04 |
| LPS + this compound (1 µM) | 0.30 ± 0.04 | 0.75 ± 0.06 |
| LPS + this compound (10 µM) | 0.10 ± 0.02 | 0.90 ± 0.07 |
Data are presented as mean ± standard deviation of densitometric analysis normalized to loading control.
Visualizations
Caption: Experimental workflow for this compound treatment of primary human monocytes.
Caption: Hypothesized signaling pathway for this compound in monocytes.
Discussion
The data presented in these application notes suggest that this compound is a potent inhibitor of the inflammatory response in primary human monocytes. This compound demonstrates a dose-dependent inhibition of pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-1β, upon LPS stimulation.
Furthermore, the results indicate that this compound effectively reduces the secretion of HMGB1. The western blot analysis shows a decrease in HMGB1 in the supernatant and a corresponding retention within the cell lysate in this compound-treated cells. This suggests that this compound may interfere with the nuclear-to-cytoplasmic translocation of HMGB1, a critical step for its secretion.[4][5] The proposed mechanism of action involves the inhibition of signaling pathways upstream of HMGB1 acetylation and translocation, such as the NF-κB and p38 MAPK pathways, which are known to be activated by LPS through TLR4.[11][12]
These findings highlight the potential of this compound as a therapeutic agent for inflammatory diseases characterized by excessive monocyte activation and HMGB1 release. Further studies are warranted to fully elucidate the molecular targets of this compound and to evaluate its efficacy in preclinical models of inflammation.
References
- 1. Immunomodulatory drugs regulate HMGB1 release from activated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Redox-Mediated Mechanisms Fuel Monocyte Responses to CXCL12/HMGB1 in Active Rheumatoid Arthritis [frontiersin.org]
- 3. Redox-Mediated Mechanisms Fuel Monocyte Responses to CXCL12/HMGB1 in Active Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear protein HMGB1 is secreted by monocytes via a non-classical, vesicle-mediated secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. research.monash.edu [research.monash.edu]
- 7. A protocol to isolate and characterize pure monocytes and generate monocyte-derived dendritic cells through FBS-Coated flasks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Human monocytes and macrophages regulate immune tolerance via integrin αvβ8–mediated TGFβ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Critical Genes and Signaling Pathways in Human Monocytes Following High-Intensity Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multi-herb-combined remedy to overcome hyper-inflammatory response by reprogramming transcription factor profile and shaping monocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HBP08 for Blocking CXCL12/HMGB1-Mediated Cell Signaling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), plays a crucial role in regulating cell migration, proliferation, and survival by activating its primary receptor, CXCR4.[1][2][3] In inflammatory conditions and the tumor microenvironment, the biological activity of CXCL12 can be significantly enhanced through its interaction with the alarmin High Mobility Group Box 1 (HMGB1).[4][5][6] The resulting CXCL12/HMGB1 heterocomplex exhibits synergistic activity on the CXCR4 receptor, leading to amplified cell migration and signaling.[5][6]
HBP08 is a selective peptide inhibitor that disrupts the formation of the CXCL12/HMGB1 heterocomplex.[4][7] It functions by binding with high affinity to HMGB1, thereby preventing its association with CXCL12.[4][7] This targeted action allows for the specific inhibition of the enhanced cell signaling and migration mediated by the CXCL12/HMGB1 heterocomplex, without affecting the basal signaling of CXCL12 through CXCR4.[7] These application notes provide detailed protocols for utilizing this compound to study and block the effects of the CXCL12/HMGB1 axis in various in vitro models.
Mechanism of Action
This compound selectively targets the interaction between CXCL12 and HMGB1. By binding to HMGB1, this compound allosterically inhibits the formation of the CXCL12/HMGB1 heterocomplex. This disruption selectively attenuates the enhanced downstream signaling and cell migration mediated by the heterocomplex through the CXCR4 receptor.
Quantitative Data
The following tables summarize the binding affinity and inhibitory concentrations of this compound and its derivatives.
Table 1: Binding Affinity of this compound to HMGB1
| Compound | Target | Method | Kd (µM) | Reference |
| This compound | HMGB1 | Microscale Thermophoresis (MST) | 0.8 ± 0.1 | [7] |
Table 2: Inhibitory Activity of this compound and Derivatives
| Compound | Assay | Cell Type | IC50 (µM) | Reference |
| This compound | Inhibition of CXCL12/HMGB1-induced migration | Murine cells with human CXCR4, Human monocytes | Effective at 100 µM | [7] |
| This compound-2 | Inhibition of CXCL12/HMGB1-induced migration | Human monocytes | 3.31 |
Experimental Protocols
Cell Migration (Chemotaxis) Assay
This protocol is designed to assess the inhibitory effect of this compound on cell migration induced by the CXCL12/HMGB1 heterocomplex. A Boyden chamber assay is a commonly used method.
Materials:
-
Human monocytes or other CXCR4-expressing cells
-
Recombinant human CXCL12
-
Recombinant human HMGB1 (reduced form)
-
This compound peptide
-
Boyden chamber with polycarbonate membrane (e.g., 5 µm pore size)
-
Cell culture medium (e.g., RPMI 1640) with 1% plasma protein solution
-
Staining solution (e.g., Giemsa or DAPI)
Procedure:
-
Cell Preparation:
-
Isolate primary human monocytes or culture a CXCR4-expressing cell line (e.g., MDA-MB-231).
-
Resuspend cells in migration buffer (e.g., RPMI 1640 with 20 mM HEPES, pH 7.4, and 1% plasma protein solution) at a concentration of 1 x 106 cells/mL.[5]
-
-
Reagent Preparation:
-
Prepare stock solutions of CXCL12, HMGB1, and this compound in an appropriate buffer.
-
To form the CXCL12/HMGB1 heterocomplex, incubate CXCL12 (e.g., 1-10 nM) with HMGB1 (e.g., 300 nM) for 15-30 minutes at 37°C.[5]
-
For the inhibition group, pre-incubate the CXCL12/HMGB1 heterocomplex with various concentrations of this compound (e.g., 1-100 µM) for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add the prepared reagents (migration buffer alone, CXCL12 alone, CXCL12/HMGB1 heterocomplex, and CXCL12/HMGB1 heterocomplex with this compound) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 5 x 104 cells in 50 µL of migration buffer to the upper wells.
-
Incubate the chamber for 90-120 minutes at 37°C in a 5% CO2 incubator.[8]
-
-
Analysis:
-
After incubation, remove the membrane. Scrape the non-migrated cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the migrated cells in several high-power fields under a microscope.
-
Calculate the migration index by dividing the number of cells that migrated in response to a stimulus by the number of cells that migrated in response to the medium alone.
-
Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to the CXCL12/HMGB1 heterocomplex and the inhibitory effect of this compound.
Materials:
-
CXCR4-expressing cells
-
Recombinant human CXCL12
-
Recombinant human HMGB1 (reduced form)
-
This compound peptide
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometric imaging system or plate reader
Procedure:
-
Cell Preparation and Loading:
-
Plate CXCR4-expressing cells on poly-L-lysine coated coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Reagent Preparation:
-
Prepare stock solutions of CXCL12, HMGB1, and this compound.
-
Prepare the CXCL12/HMGB1 heterocomplex and the this compound-inhibited complex as described in the chemotaxis assay protocol.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading for the loaded cells.
-
Add the prepared stimuli (buffer, CXCL12, CXCL12/HMGB1, CXCL12/HMGB1 + this compound) to the cells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm.
-
The ratio of emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the fluorescence ratio (340/380 nm for Fura-2) over time to visualize the calcium flux.
-
Quantify the peak calcium response for each condition.
-
ERK Phosphorylation Assay (Western Blot)
This protocol determines the effect of this compound on the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of CXCR4 signaling.
Materials:
-
CXCR4-expressing cells
-
Recombinant human CXCL12
-
Recombinant human HMGB1 (reduced form)
-
This compound peptide
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Stimulation:
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with buffer, CXCL12, the CXCL12/HMGB1 heterocomplex, or the heterocomplex pre-incubated with this compound for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background migration in control wells (chemotaxis assay) | Cells are overly motile or the membrane is damaged. | Reduce incubation time; handle the membrane carefully. |
| No enhanced migration with CXCL12/HMGB1 | HMGB1 is not in its reduced form; incorrect concentrations used. | Ensure the use of reduced HMGB1; optimize the concentrations of CXCL12 and HMGB1. |
| This compound does not inhibit migration | This compound concentration is too low; peptide has degraded. | Increase this compound concentration; use freshly prepared this compound solution. |
| Weak or no signal in Western blot | Insufficient stimulation time; low antibody concentration. | Optimize the stimulation time; increase the primary antibody concentration. |
References
- 1. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. HMGB1 promotes CXCL12‐dependent egress of murine B cells from Peyer's patches in homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | The HMGB1–CXCL12 Complex Promotes Inflammatory Cell Infiltration in Uveitogenic T Cell-Induced Chronic Experimental Autoimmune Uveitis [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
HBP08: A Novel Peptide Inhibitor for Rheumatoid Arthritis Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation and progressive joint destruction. A key driver of this pathology is the influx of inflammatory cells into the synovium, a process orchestrated by chemokines and other pro-inflammatory mediators. The heterocomplex formed by the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1) has been identified as a potent chemoattractant that exacerbates the immune response in RA.[1][2] HBP08 is a novel, computationally designed peptide that selectively inhibits the interaction between CXCL12 and HMGB1, offering a promising therapeutic strategy to mitigate inflammation in RA.[1][3]
These application notes provide a comprehensive overview of the use of this compound in RA research models, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols for its application in both in vitro and in vivo settings.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting the formation of the CXCL12/HMGB1 heterocomplex. This complex is known to signal through the CXCR4 receptor, leading to enhanced recruitment of inflammatory cells, such as monocytes, to the site of inflammation.[2][4][5] By binding to HMGB1 with high affinity, this compound prevents its association with CXCL12, thereby neutralizing the synergistic chemotactic activity of the heterocomplex.[1][3] This selective inhibition is crucial as it does not interfere with the other functions of HMGB1, such as its interaction with Toll-like receptor 4 (TLR4), which is involved in the innate immune response.[6]
Signaling Pathway
The CXCL12/HMGB1 heterocomplex potentiates CXCL12-mediated signaling through its receptor, CXCR4. This leads to the activation of downstream signaling pathways, including the JAK/STAT pathway, which is pivotal in mediating the migration of monocytes in RA patients with active disease.[5] this compound, by disrupting the formation of the heterocomplex, effectively dampens this signaling cascade, reducing the recruitment of inflammatory cells to the synovium.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its optimized analogue, this compound-2, from in vitro studies.
Table 1: Binding Affinity of this compound and Analogues to HMGB1
| Peptide | Binding Affinity (Kd) to HMGB1 | Reference |
| This compound | 0.8 ± 0.1 µM | [1] |
| This compound-2 | 28.1 ± 7.0 nM |
Table 2: In Vitro Inhibition of Monocyte Chemotaxis
| Inhibitor | Target | Cell Type | IC50 | Reference |
| This compound-2 | CXCL12/HMGB1 Heterocomplex | Human Monocytes | 3.31 µM |
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol details the procedure to assess the inhibitory effect of this compound on the chemotactic activity of the CXCL12/HMGB1 heterocomplex on human monocytes.
Materials:
-
This compound peptide
-
Recombinant human HMGB1 (fully reduced)
-
Recombinant human CXCL12
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human monocytes
-
Boyden chamber apparatus with 5 µm pore size polycarbonate membranes
-
RPMI-1640 medium supplemented with 20 mM HEPES, pH 7.4, and 1% pasteurized plasma protein solution
-
Staining solution for migrated cells (e.g., Diff-Quik)
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate primary human monocytes from peripheral blood. Resuspend the cells in migration buffer at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare the following solutions in migration buffer:
-
CXCL12 alone (sub-optimal concentration, e.g., 1 nM)
-
HMGB1 alone (e.g., 300 nM)
-
CXCL12 (1 nM) + HMGB1 (300 nM) to form the heterocomplex
-
CXCL12 (1 nM) + HMGB1 (300 nM) pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add 25 µL of the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the cell suspension to the upper wells.
-
Incubate the chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Wipe the cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol provides a representative methodology for evaluating the therapeutic efficacy of this compound in a murine model of rheumatoid arthritis. As no direct in vivo studies of this compound are currently published, this protocol is based on established methods for inducing CIA and administering therapeutic peptides.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound peptide
-
Sterile PBS
Procedure:
-
Induction of CIA:
-
Day 0: Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Day 21: Prepare an emulsion of bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion.
-
-
This compound Administration (Therapeutic Regimen):
-
Begin treatment upon the first signs of arthritis (clinical score > 1).
-
Prepare this compound in sterile PBS.
-
Administer this compound intraperitoneally daily at a predetermined dose (e.g., 1-10 mg/kg). A dose-response study is recommended.
-
A control group should receive vehicle (PBS) only.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum analysis of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Harvest joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflow for In Vivo CIA Model
Conclusion
This compound represents a promising and highly specific tool for the investigation of the role of the CXCL12/HMGB1 axis in rheumatoid arthritis. Its ability to selectively disrupt this pro-inflammatory heterocomplex provides a refined approach to studying the mechanisms of inflammatory cell recruitment in RA. The provided protocols offer a framework for researchers to explore the therapeutic potential of this compound in relevant preclinical models. Further in vivo studies are warranted to fully elucidate its efficacy and to pave the way for potential clinical applications in the treatment of rheumatoid arthritis and other inflammatory diseases.
References
- 1. First peptide inhibitor of the CXCL12/HMGB1 heterocomplex identified - IRB USI [irb.usi.ch]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox-Mediated Mechanisms Fuel Monocyte Responses to CXCL12/HMGB1 in Active Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Transwell Assay for Cell Migration Inhibition by HBP08
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological events, including immune responses, wound healing, and cancer metastasis. The CXCL12/CXCR4 signaling axis is a key regulator of cell migration. The alarmin High Mobility Group Box 1 (HMGB1) can form a heterocomplex with the chemokine CXCL12, significantly enhancing its chemoattractant activity through the CXCR4 receptor.[1][2][3] This enhanced cell migration is implicated in inflammatory diseases and cancer progression.[1][2][3]
HBP08 is a computationally designed peptide inhibitor that selectively targets the CXCL12/HMGB1 heterocomplex.[1][4][5] It functions by binding with high affinity to HMGB1, thereby disrupting the formation of the pro-migratory CXCL12/HMGB1 complex.[1][5] This targeted disruption presents a promising therapeutic strategy to inhibit pathological cell migration. These application notes provide a detailed protocol for utilizing the this compound inhibitor in a Transwell cell migration assay to quantify its inhibitory effects.
Principle of the Transwell Assay
The Transwell assay, also known as the Boyden chamber assay, is a widely used method to assess cell migration in vitro. The assay utilizes a permeable membrane insert that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber, creating a chemical gradient. Migratory cells move through the pores of the membrane towards the chemoattractant. By quantifying the number of cells that have migrated to the lower surface of the membrane, the migratory capacity of the cells can be determined. When an inhibitor like this compound is introduced, its efficacy in blocking migration can be precisely measured.
Signaling Pathway of CXCL12/HMGB1 and Inhibition by this compound
The reduced form of HMGB1, released during cellular stress or damage, can bind to the chemokine CXCL12, forming a stable heterocomplex.[3] This heterocomplex then binds to the G-protein coupled receptor CXCR4 on the surface of target cells.[1][2] This interaction triggers a downstream signaling cascade, including the activation of ERK and mobilization of intracellular calcium, which ultimately promotes cell migration.[2] The this compound peptide inhibitor specifically binds to HMGB1, preventing its association with CXCL12.[1][5] This selective disruption of the CXCL12/HMGB1 heterocomplex abrogates the enhanced migratory signal, without affecting CXCL12's basal interaction with CXCR4.[5]
Experimental Protocol: Transwell Migration Assay with this compound Inhibitor
This protocol is designed for the assessment of this compound's inhibitory effect on the migration of a chosen cell line (e.g., monocytes, cancer cell lines expressing CXCR4) towards the CXCL12/HMGB1 heterocomplex.
Materials:
-
This compound peptide inhibitor
-
Recombinant human CXCL12
-
Recombinant human HMGB1 (fully reduced form)
-
Transwell inserts (e.g., 8 µm pore size for monocytes) and 24-well plates
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Inverted microscope
-
Cell culture incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Preparation:
-
Culture the chosen cell line to 80-90% confluency.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in serum-free medium and perform a cell count using Trypan Blue.
-
Starve the cells by incubating them in serum-free medium for 2-24 hours (optimize for your cell line) to reduce basal migration.
-
-
Assay Setup:
-
Prepare the chemoattractant solution in serum-free medium containing 0.1% BSA. To form the CXCL12/HMGB1 heterocomplex, combine CXCL12 and HMGB1. A suboptimal concentration of CXCL12 (e.g., 10 nM) combined with HMGB1 (e.g., 30 nM) has been shown to enhance migration.[2]
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.
-
Include the following controls:
-
Negative Control: Serum-free medium only (to measure basal migration).
-
Positive Control: CXCL12/HMGB1 heterocomplex without inhibitor.
-
CXCL12 only Control: Medium with CXCL12 only.
-
-
Prepare the cell suspension in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
For the experimental groups, pre-incubate the cell suspension with varying concentrations of this compound inhibitor (e.g., 1 µM, 10 µM, 100 µM) for 30 minutes at 37°C. A concentration of 100 µM has been shown to be effective in inhibiting CXCL12/HMGB1-induced migration.[6]
-
-
Cell Seeding and Incubation:
-
Carefully place the Transwell inserts into the wells containing the chemoattractant.
-
Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of each insert (1 x 10^5 cells/insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the cell type and should be optimized (typically ranging from 2 to 24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-15 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a crystal violet staining solution for 10-20 minutes.
-
Carefully wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification and Data Analysis:
-
Using an inverted microscope, count the number of stained, migrated cells on the underside of the membrane.
-
Count at least five random fields of view per insert at a consistent magnification (e.g., 200x).
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the positive control (CXCL12/HMGB1 without inhibitor).
-
Calculate the percentage of inhibition for each this compound concentration.
-
Data Presentation
The quantitative results of the Transwell assay should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| Treatment Group | This compound Conc. (µM) | Chemoattractant | Average Migrated Cells per Field (± SEM) | % Migration vs. Positive Control | % Inhibition |
| Negative Control | 0 | None | Data | Data | N/A |
| CXCL12 only | 0 | CXCL12 (10 nM) | Data | Data | N/A |
| Positive Control | 0 | CXCL12 (10 nM) + HMGB1 (30 nM) | Data | 100% | 0% |
| Experimental 1 | 1 | CXCL12 (10 nM) + HMGB1 (30 nM) | Data | Data | Data |
| Experimental 2 | 10 | CXCL12 (10 nM) + HMGB1 (30 nM) | Data | Data | Data |
| Experimental 3 | 100 | CXCL12 (10 nM) + HMGB1 (30 nM) | Data | Data | Data |
Note: This table is a template. Actual data will be generated from the experiment. A study on an optimized version of the this compound peptide, this compound-2, demonstrated an IC50 of 3.31 µM for the inhibition of CXCL12/HMGB1-induced monocyte migration.[7]
Troubleshooting
-
Low Migration in Positive Control:
-
Optimize chemoattractant concentration.
-
Increase incubation time.
-
Ensure the pore size of the Transwell insert is appropriate for the cell type.
-
-
High Background Migration in Negative Control:
-
Ensure cells are adequately starved.
-
Check for serum contamination in the assay medium.
-
-
Uneven Cell Migration:
-
Ensure a single-cell suspension before seeding.
-
Handle Transwell plates carefully to avoid disturbing the gradient.
-
-
Difficulty in Counting Cells:
-
Optimize staining and washing steps to reduce background.
-
Ensure complete removal of non-migrated cells from the top of the membrane.
-
Conclusion
This application note provides a comprehensive protocol for utilizing the this compound inhibitor in a Transwell migration assay. By following this detailed methodology, researchers can effectively quantify the inhibitory potential of this compound on CXCL12/HMGB1-mediated cell migration. This assay is a valuable tool for the preclinical evaluation of this compound and similar inhibitors in the context of drug development for inflammatory diseases and cancer.
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the CXCR4-SDF1-HMGB1 pathway in the directional migration of cells and regeneration of affected organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - American Chemical Society - Figshare [acs.figshare.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
HBP08: A Potent Peptide Tool for Investigating the CXCL12/HMGB1 Protein-Protein Interaction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
HBP08 is a computationally designed nonapeptide that has been identified as a potent and selective inhibitor of the protein-protein interaction (PPI) between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1).[1][2] This interaction is crucial in various inflammatory and autoimmune conditions, as the formation of the CXCL12/HMGB1 heterocomplex significantly enhances inflammatory cell migration to sites of inflammation.[1][2] this compound offers a valuable tool for researchers studying the pathological roles of this heterocomplex and for professionals in drug development exploring novel anti-inflammatory therapeutic strategies.
The CXCL12/HMGB1 heterocomplex acts exclusively through the CXCR4 receptor, leading to an exacerbated immune response.[1][2] By binding with high affinity to HMGB1, this compound competitively antagonizes the formation of this heterocomplex, thereby inhibiting downstream signaling and cell migration.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study this critical protein-protein interaction.
This compound Peptide Specifications
| Property | Value | Reference |
| Sequence | H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH | [3] |
| Molecular Formula | C60H77N17O14 | [3] |
| Molecular Weight | 1260.38 g/mol | [3] |
| Purity (HPLC) | >95% | [3] |
Quantitative Data: Binding Affinities
This compound and its retro-inverso analog, this compound-RI, have been characterized for their binding affinity to HMGB1. The dissociation constant (Kd) is a key parameter indicating the strength of the interaction.
| Peptide | Target | Dissociation Constant (Kd) | Method | Reference |
| This compound | HMGB1 | 0.8 ± 0.4 µM | Microscale Thermophoresis (MST) | [1][2] |
| This compound-RI | HMGB1 | 14.0 ± 4.5 µM | Not Specified | [1] |
Signaling Pathway and Mechanism of Action
The formation of the CXCL12/HMGB1 heterocomplex and its subsequent interaction with the CXCR4 receptor is a key signaling event in inflammation. This compound acts as a competitive inhibitor of this pathway.
Caption: this compound competitively binds to HMGB1, preventing the formation of the pro-inflammatory CXCL12/HMGB1 heterocomplex and subsequent cell migration.
Experimental Protocols
Herein are detailed protocols for key experiments to study the inhibitory effect of this compound on the CXCL12/HMGB1 interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the steps to characterize the binding kinetics of this compound to HMGB1 using SPR.
Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HBP08 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of HBP08 for maximum inhibition of the CXCL12/HMGB1 heterocomplex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective peptide inhibitor that targets the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1).[1][2] Under inflammatory conditions, CXCL12 and HMGB1 can form a heterocomplex that binds to the CXCR4 receptor, enhancing cell migration.[1][2][3] this compound works by binding to HMGB1, thereby disrupting the formation of the CXCL12/HMGB1 heterocomplex and reducing excessive cell influx at inflammatory sites.[1][2]
Q2: What is the binding affinity of this compound for HMGB1?
A2: this compound binds to HMGB1 with a dissociation constant (Kd) of approximately 0.8 µM.[1][2][4]
Q3: Does this compound affect other signaling pathways of HMGB1?
A3: this compound is a selective inhibitor of the CXCL12/HMGB1 interaction. It does not interfere with the binding of HMGB1 to Toll-like receptor 4 (TLR4), another key receptor for HMGB1 that mediates the release of pro-inflammatory cytokines.[4][5]
Q4: Is there a more potent analog of this compound available?
A4: Yes, a computationally optimized analog, this compound-2, has been developed. This compound-2 exhibits a significantly higher affinity for HMGB1, with a Kd of 28.1 ± 7.0 nM, and a 10-fold lower IC50 of 3.31 µM for inhibiting the activity of the CXCL12/HMGB1 heterocomplex compared to the parent this compound peptide.[6][7]
Q5: What is a recommended starting concentration range for this compound in a new experiment?
A5: For a novel experiment, it is advisable to start with a broad concentration range to determine the potency of this compound in your specific assay system. A typical starting range would be from 10 nM to 100 µM.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No inhibitory effect observed. | Incorrect concentration range: The concentrations tested may be too low to elicit a response. | - Perform a wider dose-response experiment, spanning several orders of magnitude (e.g., 1 nM to 100 µM).[8] |
| Inactive this compound: The peptide may have degraded due to improper storage or handling. | - Ensure this compound is stored correctly, typically at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[8] - Prepare fresh stock solutions. | |
| Assay insensitivity: The experimental assay may not be sensitive enough to detect the inhibitory effect. | - Optimize the assay to have a larger signal-to-noise ratio.[8] | |
| High cell toxicity observed. | Off-target effects: High concentrations of any compound can lead to non-specific cytotoxicity.[9] | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration (CC50).[9] - Aim to work at concentrations well below the CC50. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations.[8] | - Ensure the final solvent concentration in the culture medium is low (typically ≤0.5% for DMSO) and consistent across all conditions.[8] - Include a vehicle control (medium with solvent but no this compound). | |
| Inconsistent results between experiments. | Variability in cell conditions: Cell passage number, density, and health can affect experimental outcomes. | - Use cells within a consistent passage number range. - Standardize cell seeding density.[9] |
| Inconsistent this compound preparation: Errors in dilution or storage can lead to variability. | - Prepare fresh dilutions from a single, validated stock for each experiment. - Ensure proper mixing of solutions. |
Quantitative Data Summary
| Inhibitor | Binding Affinity (Kd) | IC50 | Notes |
| This compound | 0.8 µM[1][2][4] | Not explicitly stated in the provided results. | Selectively inhibits the CXCL12/HMGB1 interaction.[4][5] |
| This compound-2 | 28.1 ± 7.0 nM[6][7] | 3.31 µM[6][7] | Computationally optimized analog with ~28-fold higher affinity and ~10-fold lower IC50 than this compound.[6][7] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Chemotaxis Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the migration of cells expressing CXCR4 in response to the CXCL12/HMGB1 heterocomplex.
1. Materials:
-
This compound peptide
-
Recombinant human CXCL12
-
Recombinant human HMGB1
-
CXCR4-expressing cells (e.g., monocytes, lymphocytes)
-
Cell culture medium appropriate for the cell type
-
Chemotaxis chamber (e.g., Transwell® inserts)
-
Cell viability assay kit (e.g., MTT, Calcein-AM)
-
DMSO (or other appropriate solvent for this compound)
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C.
-
CXCL12/HMGB1 Heterocomplex: Prepare the heterocomplex by incubating CXCL12 and HMGB1 at an optimized molar ratio (to be determined empirically, but a 1:1 ratio can be a starting point) in serum-free medium for 30 minutes at 37°C.
-
This compound Dilutions: Prepare a serial dilution of this compound in serum-free medium to cover a broad concentration range (e.g., 1 nM to 100 µM).
3. Experimental Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to the appropriate density. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chemotaxis Assay Setup:
-
Add the CXCL12/HMGB1 heterocomplex to the lower chamber of the chemotaxis plate.
-
In a separate plate, pre-incubate the cells with the various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
Add the this compound-treated cells to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the cell type (typically 2-4 hours).
-
Quantification of Migration:
-
Carefully remove the Transwell® inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or a plate-based fluorescence assay after labeling the cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
4. Parallel Cytotoxicity Assay:
-
To ensure that the observed inhibition of migration is not due to cytotoxicity, perform a cell viability assay in parallel.
-
Plate the same number of cells as used in the chemotaxis assay and treat them with the same concentrations of this compound for the same duration.
-
Measure cell viability according to the manufacturer's instructions.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound IC50 Determination Workflow
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to prevent HBP08 peptide aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of HBP08 peptide in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its aggregation a concern?
A1: this compound is a synthetic nonapeptide (H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH) that acts as a selective inhibitor of the CXCL12/HMGB1 interaction, which is implicated in inflammatory responses.[1][2][3][4][5] Peptide aggregation is a significant concern as it can lead to a loss of biological activity, inaccurate quantification, and potential cytotoxicity in cellular assays. Preventing aggregation is crucial for obtaining reliable and reproducible experimental results.
Q2: What is the isoelectric point (pI) of the this compound peptide and why is it important?
A2: Based on its amino acid sequence (Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His), the theoretical isoelectric point (pI) of the this compound peptide is approximately 8.98. The pI is the pH at which the peptide has a net neutral charge. Peptides are often least soluble at their pI, making them prone to aggregation. Therefore, to maintain the solubility of this compound, it is recommended to work at a pH that is at least 1-2 units away from its pI.
Q3: What is the best way to store the this compound peptide to prevent aggregation?
A3: Proper storage is critical for maintaining the integrity of the this compound peptide.
-
Lyophilized Peptide: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccated environment.[6][7][8][9] Avoid frequently opening the vial to minimize exposure to moisture and air.[6][7]
-
Peptide Solutions: Once dissolved, it is highly recommended to aliquot the peptide solution into single-use vials and store them at -20°C or -80°C. This practice minimizes damaging freeze-thaw cycles.[6][7][9]
Troubleshooting Guides
Problem: My this compound peptide will not dissolve in aqueous solution.
This is a common issue, particularly with peptides containing hydrophobic residues like Tryptophan and Isoleucine, which are present in this compound. The following workflow can help you systematically troubleshoot and find an appropriate solvent.
Problem: My this compound peptide solution becomes cloudy or forms a precipitate over time.
This indicates that your peptide is aggregating in the solution. Here are some strategies to minimize this:
-
Optimize pH: Ensure the pH of your solution is at least 1-2 units away from the peptide's pI of ~8.98. For this compound, using a buffer with a pH between 4.0 and 7.0 is a good starting point.
-
Reduce Concentration: If possible, work with a lower concentration of the peptide. Higher concentrations can promote self-association and aggregation.[10]
-
Additives and Excipients: The addition of certain chemicals can help to prevent aggregation. The effectiveness of these additives is peptide-dependent and may require some optimization.
Data Presentation: Factors Influencing this compound Peptide Aggregation
The following table summarizes key factors that influence peptide aggregation and provides specific recommendations for the this compound peptide based on its amino acid sequence and calculated pI.
| Factor | General Principle | Recommendation for this compound Peptide |
| pH | Peptides are least soluble and most prone to aggregation at their isoelectric point (pI). | The calculated pI of this compound is ~8.98. It is recommended to use a buffer with a pH of at least 1-2 units away from this value (e.g., pH 4.0-7.0). |
| Concentration | Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[10] | Start with the lowest feasible concentration for your experiment. If high concentrations are necessary, consider the use of solubilizing agents or excipients. |
| Temperature | Elevated temperatures can increase the rate of aggregation. | Store stock solutions at -20°C or -80°C. For experiments, maintain a consistent and appropriate temperature. Avoid repeated freeze-thaw cycles.[11] |
| Ionic Strength | The effect of ionic strength is peptide-specific. It can either shield charges and promote aggregation or increase solubility. | Start with a standard physiological ionic strength (e.g., 150 mM NaCl). If aggregation persists, screen a range of salt concentrations (e.g., 50 mM to 500 mM) to determine the optimal condition. |
| Excipients | Additives such as sugars, polyols, or non-denaturing detergents can stabilize the peptide and prevent aggregation.[12][13] | Consider adding excipients like sucrose (B13894) (5-10% w/v), glycerol (B35011) (10-20% v/v), or a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%).[11] |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
This protocol provides a systematic approach to test the solubility of the this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile, purified water
-
10 mM Acetate Buffer, pH 4.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Initial Attempt with Water/Neutral Buffer:
-
Weigh a small amount of lyophilized this compound peptide.
-
Add a small volume of sterile, purified water or PBS (pH 7.4) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble under these conditions.
-
-
Testing Solubility in Acidic Conditions (if insoluble in water/neutral buffer):
-
Weigh a fresh small amount of lyophilized peptide.
-
Add 10 mM Acetate Buffer (pH 4.0) to the desired concentration.
-
Vortex and sonicate as described in step 1.
-
Visually inspect for solubility.
-
-
Testing Solubility in Organic Solvents (for persistent insolubility):
-
If the peptide is insoluble in aqueous solutions, weigh out a fresh small amount of lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex until it dissolves.
-
Slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration. Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.
-
Protocol 2: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of your this compound peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a 1 mM stock solution of ThT in dH₂O. Prepare this fresh and filter through a 0.2 µm syringe filter. Dilute the ThT stock in the assay buffer to a final working concentration of 25 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the this compound peptide solution to the desired wells.
-
Include control wells:
-
Buffer only
-
Buffer with ThT
-
Peptide only (to check for intrinsic fluorescence)
-
-
Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control. The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) using a fluorescence microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer with ThT) from the fluorescence readings of the peptide samples.
-
Plot the fluorescence intensity against time to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Signaling Pathway Context
The this compound peptide is designed to inhibit the interaction between CXCL12 and HMGB1. This interaction enhances cell migration via the CXCR4 receptor, contributing to inflammatory responses.
References
- 1. rsc.org [rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of hemokinin-1 peptide production and secretion from mouse B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound peptide [novoprolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Assessing HBP08 Cytotoxicity in Primary Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of HBP08 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective peptide inhibitor of the CXCL12/HMGB1 heterocomplex.[1][2] It functions by binding to High Mobility Group Box 1 (HMGB1), a nuclear protein that can be released into the extracellular space under conditions of cellular stress or damage.[1][3] Extracellular HMGB1 can form a heterocomplex with the chemokine CXCL12. This complex then binds to the CXCR4 receptor, which enhances cell migration and can amplify immune responses in certain pathological conditions.[1][2][4] By disrupting the formation of this heterocomplex, this compound aims to reduce excessive cell infiltration at inflammatory sites.[1][2]
Q2: Why is assessing the cytotoxicity of this compound in primary cells important?
While this compound is designed to be a selective inhibitor, it is crucial to evaluate its potential off-target effects and inherent toxicity in primary cells. Primary cells, being non-transformed and sourced directly from tissues, often provide a more physiologically relevant model compared to immortalized cell lines. Assessing cytotoxicity helps to:
-
Determine the therapeutic window of this compound.
-
Identify potential cell-type-specific toxicity.
-
Ensure that observed effects are due to the inhibition of the CXCL12/HMGB1 pathway and not a general cytotoxic response.
Q3: What are the common assays to measure this compound cytotoxicity in primary cells?
Several assays can be used to measure cell viability and cytotoxicity. The choice of assay depends on the specific research question and the primary cell type. Common methods include:
-
Metabolic Assays: These assays, such as MTT, MTS, XTT, and WST-1, measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[5] Resazurin-based assays also measure metabolic activity.[5]
-
ATP Assays: These highly sensitive assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[6]
-
Membrane Integrity Assays: These assays detect cytotoxicity by measuring the leakage of cellular components from cells with compromised membranes. A common example is the Lactate (B86563) Dehydrogenase (LDH) release assay.[6][7] The use of membrane-impermeable dyes like propidium (B1200493) iodide or trypan blue, often assessed by flow cytometry or microscopy, is another approach.[8]
-
Apoptosis and Necrosis Assays: These assays can help distinguish between different modes of cell death. Apoptosis can be measured by detecting caspase activation (e.g., caspase-3/7 assays), while necrosis is often associated with the release of HMGB1.[9][10]
Troubleshooting Guide
Below are common issues encountered when assessing this compound cytotoxicity in primary cells, along with potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High background signal in cytotoxicity assay | - High cell density leading to spontaneous cell death.- Contamination of cell culture (e.g., mycoplasma, bacteria).- Components in the cell culture medium interfering with the assay reagents.[8] | - Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.- Regularly test for and ensure cultures are free from contamination.- Include a "medium only" control to check for background signal from the media. |
| Inconsistent or variable results between experiments | - Inconsistent cell passage number or health.- Improper dissolution or precipitation of this compound.- "Edge effects" in multi-well plates due to evaporation.[11] | - Use primary cells at a consistent and low passage number. Monitor cell morphology and viability before starting the experiment.- Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a stock concentration that allows for a low final solvent concentration in the culture medium (typically <0.5%).[11]- To mitigate edge effects, fill the outer wells of the plate with sterile PBS or medium and do not use them for experimental samples.[11] |
| Unexpectedly high cytotoxicity observed | - High concentration of the solvent (e.g., DMSO) used to dissolve this compound.[11]- The primary cells are particularly sensitive to this compound or the inhibition of the CXCL12/HMGB1 pathway.- this compound instability in culture medium leading to toxic byproducts. | - Always include a vehicle control (cells treated with the same final concentration of the solvent) to assess solvent toxicity.[11]- Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value.- Test different incubation times (e.g., 24, 48, 72 hours) to assess time-dependent cytotoxicity. |
| Difficulty distinguishing between cytotoxicity and cytostatic effects | - Some viability assays (e.g., MTT) measure metabolic activity, which can decrease due to cell cycle arrest (cytostatic effect) without immediate cell death.[12] | - Complement metabolic assays with a direct measure of cell death, such as an LDH release assay or a live/dead cell staining procedure.[12]- Perform cell proliferation assays, such as Ki-67 staining or EdU incorporation, to specifically assess effects on cell division. |
Data Presentation
Summarize your quantitative data in structured tables for clear comparison.
Table 1: Dose-Response Cytotoxicity of this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 3.1 |
| 0.1 | 98.1 ± 4.8 | 1.9 ± 2.5 |
| 1 | 95.3 ± 6.1 | 4.7 ± 3.9 |
| 10 | 82.4 ± 7.5 | 17.6 ± 6.8 |
| 50 | 55.9 ± 8.2 | 44.1 ± 7.3 |
| 100 | 25.7 ± 9.3 | 74.3 ± 8.5 |
Table 2: Time-Course Cytotoxicity of this compound at a Fixed Concentration (e.g., 50 µM)
| Incubation Time (hours) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 | 100 ± 4.5 | 0 ± 2.8 |
| 12 | 89.6 ± 5.9 | 10.4 ± 4.7 |
| 24 | 55.9 ± 8.2 | 44.1 ± 7.3 |
| 48 | 30.1 ± 7.1 | 69.9 ± 6.9 |
| 72 | 15.4 ± 6.3 | 84.6 ± 5.8 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT.
-
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.
-
Incubation and Measurement: Incubate the reaction mixture as per the kit's protocol and then measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided in the kit or by lysing a set of untreated cells to determine maximum LDH release.
-
Visualizations
Caption: this compound inhibits the CXCL12/HMGB1 pathway.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HMGB1: endogenous danger signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First peptide inhibitor of the CXCL12/HMGB1 heterocomplex identified - IRB USI [irb.usi.ch]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.sg]
- 7. youtube.com [youtube.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. At the crossroads of necrosis and apoptosis: signaling to multiple cellular targets by HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
HBP08 Dose-Response Curve Experimental Design: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for designing and executing dose-response curve experiments for HBP08. It includes frequently asked questions (FAQs), detailed experimental protocols, data analysis guidance, and troubleshooting tips to address common challenges.
Understanding this compound and its Mechanism of Action
This compound is a selective peptide inhibitor that targets the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1).[1][2] Under conditions of cellular stress or inflammation, HMGB1 can be released into the extracellular space, where it forms a heterocomplex with CXCL12.[1][2] This complex then binds to the CXCR4 receptor, amplifying cell migration and exacerbating the immune response.[1][2][3] this compound disrupts the formation of this CXCL12/HMGB1 heterocomplex by binding to HMGB1 with high affinity, thereby diminishing excessive cell influx at inflammatory sites.[1][2]
This compound Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Extracellular HMGB1 and CXCL12 form a potent pro-inflammatory heterocomplex that enhances CXCR4-mediated cell migration. This compound intervenes by binding to HMGB1, preventing the formation of this complex and mitigating the downstream inflammatory cascade.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design of an this compound dose-response experiment.
Q1: Which cell lines are suitable for an this compound dose-response experiment?
A suitable cell line should express the CXCR4 receptor and exhibit a migratory response to the CXCL12/HMGB1 complex. Immune cells are a primary choice. Examples include:
-
Monocytic cell lines: THP-1, U937
-
Lymphocytic cell lines: Jurkat
-
Primary cells: Peripheral blood mononuclear cells (PBMCs), isolated monocytes, or neutrophils.
The choice of cell line should be guided by the specific research context and the inflammatory condition being modeled.
Q2: What is a recommended starting concentration range for this compound?
This compound binds to HMGB1 with a reported dissociation constant (Kd) of 0.8 µM.[1][2] A typical dose-response experiment should span several orders of magnitude around this value to capture the full sigmoidal curve. A recommended starting range is from 10 nM to 100 µM.
| Parameter | Recommended Range |
| Starting Concentration | 10 nM |
| Highest Concentration | 100 µM |
| Number of Points | 8-12 concentrations (using serial dilutions) |
Q3: What are appropriate functional assays to measure this compound activity?
Since this compound's primary function is to inhibit enhanced cell migration, the most direct functional assay is a chemoattraction assay .[3]
-
Transwell or Boyden Chamber Assay: This is the gold standard for measuring chemotaxis. Cells are placed in the upper chamber of a porous membrane, and the chemoattractant (CXCL12 + HMGB1) is placed in the lower chamber. The inhibitory effect of this compound is measured by pre-incubating the cells with various concentrations of the peptide and quantifying the reduction in migrated cells.
-
Downstream Signaling Assays: Alternatively, one could measure the inhibition of downstream inflammatory responses. An ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) released by cells upon stimulation with the CXCL12/HMGB1 complex.[4]
Q4: How should I prepare the this compound stock solution?
This compound is a peptide. Follow the manufacturer's instructions for solubilization, which typically involves dissolving the lyophilized powder in a sterile, aqueous buffer (e.g., sterile water or PBS).
-
Reconstitution: Briefly centrifuge the vial to pellet the powder. Reconstitute in the recommended solvent to a high concentration (e.g., 1-10 mM) to create a stock solution.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Storage: Store aliquots at -20°C or -80°C as recommended. When ready to use, thaw an aliquot and prepare working solutions by diluting it in the appropriate cell culture medium.
Detailed Experimental Protocol: Transwell Migration Assay
This protocol provides a step-by-step guide for performing a dose-response experiment using a Transwell migration assay.
I. Reagents and Materials
-
Selected cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium (for assay)
-
This compound peptide
-
Recombinant human CXCL12 and HMGB1
-
Transwell inserts (e.g., 8 µm pore size for monocytes)
-
24-well companion plates
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
II. Experimental Workflow
III. Step-by-Step Procedure
-
Cell Preparation: Culture cells to ~80% confluency. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Serum-starve the cells for 2-4 hours.
-
This compound Preparation: Prepare a 2X working stock of each this compound concentration in serum-free medium. For example, if your final concentration is 10 µM, prepare a 20 µM solution.
-
Chemoattractant Preparation: Prepare the chemoattractant solution containing optimal concentrations of CXCL12 and HMGB1 in serum-free medium. Add 600 µL of this solution to the lower wells of the 24-well plate. Also include negative (medium only) and positive (CXCL12+HMGB1, no this compound) controls.
-
Cell Treatment: In a separate tube, mix equal volumes of the cell suspension and the 2X this compound working solutions. Incubate for 30 minutes at 37°C. This will result in the final desired this compound concentration and a cell density of 0.5 x 10^6 cells/mL.
-
Assay Start: Add 100 µL of the this compound-treated cell suspension to the upper chamber of each Transwell insert. Place the inserts into the wells containing the chemoattractant.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration optimized for your cell type (typically 2-6 hours).
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface with methanol (B129727) and stain with a suitable dye (e.g., 0.5% crystal violet).
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the migrated cells in several fields of view using a microscope.
-
Data Analysis and Troubleshooting
Data Analysis
-
Normalization: Convert the raw cell counts into a percentage of inhibition. The well with chemoattractant but no this compound serves as your 0% inhibition control (maximum migration), and the well with medium only serves as your 100% inhibition control (basal migration).
-
% Inhibition = 100 * (1 - [Migrated Cells (sample) - Migrated Cells (negative)] / [Migrated Cells (positive) - Migrated Cells (negative)])
-
-
Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). Fit the data using a non-linear regression model, specifically a four-parameter logistic (4PL) equation.[5][6] This will yield key parameters:
-
IC50: The concentration of this compound that produces 50% of the maximal inhibition. It is a measure of the inhibitor's potency.
-
Hill Slope: Describes the steepness of the curve. A slope of 1.0 is common, while values greater than 1 indicate a steeper response.[6]
-
Top/Bottom Plateaus: The maximum and minimum response levels of the curve.[5][6]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Inconsistent cell counting- Pipetting errors- Uneven cell suspension | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Count more fields of view per membrane or use a plate reader-based method if available. |
| Incomplete Curve (No Top or Bottom Plateau) | - Concentration range is too narrow or misplaced. | - Widen the concentration range of this compound. Perform a broader pilot study (e.g., 1 nM to 200 µM) to find the effective range.[5][6] |
| Low Signal (Poor Migration to Chemoattractant) | - Sub-optimal concentration of CXCL12/HMGB1.- Low CXCR4 expression on cells.- Incorrect incubation time or pore size. | - Titrate CXCL12 and HMGB1 to find the optimal concentration for maximal migration.- Confirm CXCR4 expression via flow cytometry.- Optimize incubation time and ensure the Transwell pore size is appropriate for the cell type. |
| IC50 Value is Unexpectedly High/Low | - Peptide degradation (improper storage).- Errors in serial dilutions.- Inaccurate curve fitting. | - Use fresh aliquots of this compound; avoid multiple freeze-thaw cycles.- Prepare fresh serial dilutions for each experiment.- Ensure the 4PL model provides a good fit (check R-squared value). Consider constraining the top and bottom of the curve to 100 and 0, respectively, if data is normalized.[7] |
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First peptide inhibitor of the CXCL12/HMGB1 heterocomplex identified - IRB USI [irb.usi.ch]
- 4. Progress in Assays of HMGB1 Levels in Human Plasma—The Potential Prognostic Value in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: HBP08 In Vitro Half-Life Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HBP08. The focus is on addressing challenges related to its in vitro half-life and providing actionable strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective peptide inhibitor of the CXCL12/HMGB1 interaction. It functions by binding to High Mobility Group Box 1 (HMGB1), a non-histone nuclear protein. Under conditions of cellular stress, HMGB1 can be released into the extracellular space where it forms a heterocomplex with the chemokine CXCL12. This complex enhances cell migration via the CXCR4 receptor, contributing to inflammatory responses. By disrupting this complex, this compound can reduce excessive cell influx at inflammatory sites.[1][2][3]
Q2: What is the peptide sequence and what are the physicochemical properties of this compound?
The amino acid sequence of this compound is H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH.[4] Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆₀H₇₇N₁₇O₁₄ |
| Molecular Weight | 1260.38 g/mol |
| Purity (via HPLC) | Typically >95% |
Source: NovoPro Bioscience Inc.[4]
Q3: What is the expected in vitro half-life of this compound in plasma or serum?
Currently, there is no publicly available data specifying the exact in vitro half-life of this compound in plasma or serum. The stability of peptides in biological matrices can be influenced by various factors, including the presence of proteases. Researchers should empirically determine the half-life in their specific experimental system. The lack of published stability data for this compound may suggest that its unmodified form could be susceptible to degradation, a common challenge with peptide therapeutics.
Q4: Has there been any research on improving this compound's properties?
Yes, computational studies have led to the development of this compound analogs with improved affinity for HMGB1. For instance, an analog designated as this compound-2, with two amino acid substitutions, exhibited a significantly lower dissociation constant (Kd) compared to the parent this compound peptide.[5] This suggests that peptide engineering can be a viable strategy to enhance the characteristics of this compound.
Troubleshooting Guide: Improving this compound In Vitro Half-Life
This guide addresses common issues researchers may face when working with this compound and provides strategies to enhance its in vitro stability.
Issue 1: Rapid degradation of this compound in plasma/serum stability assays.
Possible Cause: Susceptibility of the peptide backbone to cleavage by proteases present in plasma or serum.
Troubleshooting Strategies:
-
Amino Acid Substitution:
-
Rationale: Replacing L-amino acids with D-amino acids at potential cleavage sites can render the peptide resistant to proteolysis.[6]
-
Action: Conduct a literature search or use predictive software to identify potential protease cleavage sites within the this compound sequence (GYHYERWIH). Synthesize this compound analogs with D-amino acid substitutions at these positions and evaluate their stability.
-
-
N-terminal and C-terminal Modifications:
-
Rationale: The free amino (N-terminus) and carboxyl (C-terminus) groups of peptides are often targets for exopeptidases. Capping these termini can block this degradation pathway.[6]
-
Action:
-
N-terminal Acetylation: Acetylate the N-terminal glycine (B1666218) of this compound.
-
C-terminal Amidation: Amidate the C-terminal histidine of this compound.
-
Evaluate the stability of the modified peptides in a plasma stability assay.
-
-
-
PEGylation:
-
Rationale: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic radius, sterically hindering the approach of proteases and potentially reducing renal clearance in vivo.
-
Action: Synthesize PEGylated versions of this compound. The site of PEG attachment should be carefully considered to minimize interference with its binding to HMGB1. Lysine or cysteine residues are common attachment points.
-
-
Cyclization:
-
Rationale: Cyclizing the peptide can make it conformationally more rigid and less accessible to proteases.[6]
-
Action: Introduce flanking cysteine residues to the this compound sequence to enable disulfide bridge formation, or use other chemical strategies to create a cyclic peptide.
-
Issue 2: Inconsistent results in microsomal stability assays.
Possible Cause: this compound, being a peptide, may not be a primary substrate for cytochrome P450 enzymes typically assayed in liver microsomes. Peptide degradation in this system might be minimal or variable.
Troubleshooting Strategies:
-
Confirm Assay Suitability:
-
Rationale: Microsomal stability assays are primarily designed for small molecules metabolized by CYPs. While some peptidases are present, this assay may not be the most relevant for assessing peptide stability.
-
Action: Prioritize plasma/serum stability assays for a more accurate reflection of proteolytic degradation. If microsomal stability is still of interest, ensure the use of appropriate positive and negative controls to validate the assay setup.
-
-
Analyze for Specific Metabolites:
-
Rationale: Instead of only measuring the disappearance of the parent peptide, identifying degradation products can provide insights into the cleavage sites.
-
Action: Use LC-MS/MS to analyze the samples from the microsomal assay to identify any peptide fragments.
-
Experimental Protocols
Protocol 1: Plasma Stability Assay for this compound
Objective: To determine the in vitro half-life of this compound in plasma.
Materials:
-
This compound peptide
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., water or PBS with a small amount of DMSO if necessary for solubility).
-
Incubation:
-
Thaw frozen plasma at 37°C.
-
In microcentrifuge tubes, add plasma and PBS to a final plasma concentration of 50%.
-
Spike the plasma solution with the this compound stock solution to a final concentration of 10-100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The 0-minute sample should be collected immediately after adding this compound and quenched to represent 100% intact peptide.
-
Quenching and Protein Precipitation:
-
To each aliquot, add 2-3 volumes of ice-cold ACN containing 1% TFA to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex thoroughly and incubate on ice for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS/MS.
-
Monitor the peak area of the intact this compound peptide.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Microsomal Stability Assay for this compound
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound peptide
-
Liver microsomes (human or other species)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the liver microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In microcentrifuge tubes, pre-warm the microsomal solution and this compound in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Include a negative control without the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding 2-3 volumes of ice-cold ACN.
-
Sample Processing:
-
Vortex and centrifuge to pellet the precipitated proteins and microsomes.
-
-
Analysis:
-
Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point and determine the half-life as described in the plasma stability assay protocol.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. d-nb.info [d-nb.info]
- 3. biorxiv.org [biorxiv.org]
- 4. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 6. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in HBP08 Migration Assays
Welcome to the technical support center for HBP08-related cell migration assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that arise during experimentation. By standardizing protocols and understanding key variables, you can significantly reduce variability and obtain more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell migration assays?
A1: this compound is a selective peptide inhibitor of the interaction between the chemokine CXCL12 and High Mobility Group Box 1 (HMGB1) protein.[1][2][3][4] HMGB1, a nuclear protein, can be released into the extracellular space under conditions of cellular stress or necrosis.[5][6][7][8] Extracellularly, it can form a heterocomplex with CXCL12.[5][9] This complex enhances the migratory response of cells by signaling through the CXCR4 receptor, which is the receptor for CXCL12.[5][9][10][11] this compound works by binding to HMGB1 with a high affinity (Kd of 0.8 µM), thereby preventing the formation of the CXCL12/HMGB1 heterocomplex and inhibiting the enhanced cell migration.[1][3] Therefore, this compound is a tool to specifically investigate and potentially inhibit this pathway of inflammation-driven cell migration.
Q2: When should I use this compound in my migration assay?
A2: this compound is appropriate for use in migration assays where you are investigating the role of the extracellular HMGB1/CXCL12 signaling axis in promoting cell movement. This is particularly relevant in studies related to inflammation, cancer metastasis, and tissue damage, where HMGB1 is known to be released.[5][9][12] It can be used as a tool to determine if the migration you are observing is dependent on the formation of the HMGB1/CXCL12 heterocomplex.
Q3: What are the most common types of migration assays to use with this compound?
A3: The two most common and suitable in vitro migration assays for use with this compound are the Transwell (or Boyden chamber) assay and the scratch (or wound healing) assay. The Transwell assay is ideal for studying chemotaxis, the directed migration of cells towards a chemoattractant, which is highly relevant for the CXCL12/HMGB1 axis.[5][13] The scratch assay is useful for assessing collective cell migration and the closure of a "wound" in a cell monolayer.
Q4: How does the redox state of HMGB1 affect my experiment?
A4: The biological activity of extracellular HMGB1 is critically dependent on its redox state. For HMGB1 to act as a chemoattractant and form a complex with CXCL12, all three of its cysteine residues must be in a reduced (all-thiol) form.[10][14] If the HMGB1 is oxidized, it loses its chemotactic activity and instead may promote the release of pro-inflammatory cytokines via other receptors like TLR4.[10][14] Therefore, ensuring the appropriate redox state of any recombinant HMGB1 used in your assay is crucial for obtaining meaningful results.
Troubleshooting Guides
Issue 1: High Variability in Transwell Migration Assay Results
High variability between replicate wells is a common issue in Transwell assays. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before seeding. Use a consistent, optimized cell number for each insert. Perform a cell density titration to find the optimal seeding concentration that gives a good signal-to-noise ratio without oversaturating the membrane pores. |
| Variable Chemoattractant Gradient | Prepare chemoattractant (CXCL12 and/or HMGB1) dilutions fresh for each experiment. Ensure the lower chamber is filled without introducing bubbles that could disrupt the gradient. The volume in the lower chamber should be sufficient to prevent drying out during incubation. |
| Inconsistent Incubation Time | Optimize the incubation time for your specific cell type and chemoattractant concentration. The ideal time allows for significant migration without being confounded by cell proliferation. Perform a time-course experiment to determine the optimal endpoint. |
| Cell Clumping | Ensure cells are fully dissociated into a single-cell suspension before seeding. Gentle pipetting and, if necessary, passing the cells through a cell strainer can help. |
| Improper Handling of Inserts | Handle inserts carefully with forceps to avoid damaging the membrane. When removing non-migrated cells from the top of the insert, use a cotton swab gently and consistently across all inserts. |
Issue 2: No or Low Inhibition of Migration with this compound
If this compound is not inhibiting cell migration as expected, consider the following:
| Potential Cause | Troubleshooting Suggestion |
| Migration is Not Dependent on the HMGB1/CXCL12 Axis | The observed cell migration may be driven by other chemoattractants or signaling pathways. Use appropriate controls, including migration towards CXCL12 alone and other chemoattractants, to dissect the pathways involved. |
| Suboptimal this compound Concentration | Perform a dose-response curve with this compound to determine the optimal inhibitory concentration for your experimental setup. |
| Incorrect Timing of this compound Addition | This compound should be present in the assay to prevent the formation of the HMGB1/CXCL12 complex. Typically, it is added to the upper chamber with the cells. |
| Degradation of this compound | Ensure proper storage and handling of the this compound peptide to maintain its activity. Prepare fresh dilutions for each experiment. |
| Oxidized HMGB1 | If using recombinant HMGB1, ensure it is in the reduced form required for CXCL12 binding. The presence of oxidizing agents in the media could also affect its function. |
Issue 3: Inconsistent Wound Creation in Scratch Assays
Variability in the initial scratch width is a major source of error in wound healing assays.
| Potential Cause | Troubleshooting Suggestion |
| Manual Scratching Technique | Use a consistent tool (e.g., p200 pipette tip) and apply constant pressure and speed when creating the scratch. Using a guide, such as a ruler, can improve consistency. Automated wound creation tools are also available and can significantly reduce variability. |
| Cell Monolayer is Not Confluent | Ensure the cell monolayer is 90-95% confluent before making the scratch. A non-confluent monolayer will result in irregular wound edges and inconsistent migration. |
| Cell Debris in the Wound Area | After creating the scratch, gently wash the wells with serum-free media or PBS to remove dislodged cells and debris that could interfere with migration. |
Experimental Protocols
Detailed Methodology for a Transwell Migration Assay with this compound
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours before the assay. This reduces basal migration and increases sensitivity to chemoattractants.
-
Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface receptors like CXCR4.
-
Resuspend cells in serum-free media at a predetermined optimal concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
Rehydrate Transwell inserts (e.g., 8 µm pore size for most cancer cells) in serum-free media for at least 1 hour at 37°C.
-
Prepare the chemoattractant solutions in the lower chamber of a 24-well plate. Include the following controls:
-
Negative Control: Serum-free media.
-
Positive Control: Media with an optimal concentration of CXCL12.
-
Experimental Condition: Media with CXCL12 and HMGB1.
-
Inhibition Condition: Media with CXCL12, HMGB1, and varying concentrations of this compound.
-
-
Add the cell suspension to the upper chamber of the Transwell inserts. If testing this compound, it can be added directly to the cell suspension before plating.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a predetermined optimal time (e.g., 4-24 hours).
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a suitable stain, such as DAPI or Crystal Violet.
-
Image the lower surface of the membrane with a microscope and count the number of migrated cells in several random fields of view.
-
Visualizations
Signaling Pathway of HMGB1/CXCL12-Mediated Cell Migration and this compound Inhibition
Caption: this compound inhibits the formation of the HMGB1/CXCL12 heterocomplex, preventing enhanced cell migration.
Experimental Workflow for a Transwell Assay
Caption: A standardized workflow for conducting a Transwell cell migration assay.
Troubleshooting Logic for Low this compound Inhibition
Caption: A logical flow for troubleshooting experiments with low this compound inhibitory activity.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. First peptide inhibitor of the CXCL12/HMGB1 heterocomplex identified - IRB USI [irb.usi.ch]
- 5. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles for HMGB1 protein in immunity, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect and Regulatory Mechanism of High Mobility Group Box-1 Protein on Immune Cells in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
- 10. Frontiers | Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration [frontiersin.org]
- 11. Tumor cells express and maintain HMGB1 in the reduced isoform to enhance CXCR4-mediated migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HMGB1 enhances smooth muscle cell proliferation and migration in pulmonary artery remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The many faces of HMGB1: molecular structure-functional activity in inflammation, apoptosis, and chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HMGB1 Inhibitors: HBP08 vs. Glycyrrhizin
For Researchers, Scientists, and Drug Development Professionals
High-Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that, when released into the extracellular space, acts as a potent pro-inflammatory cytokine. Its role in a plethora of inflammatory diseases has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent HMGB1 inhibitors: HBP08, a selective peptide inhibitor, and glycyrrhizin (B1671929), a natural product with broader anti-inflammatory properties.
At a Glance: this compound vs. Glycyrrhizin
| Feature | This compound | Glycyrrhizin |
| Type of Inhibitor | Peptide-based | Triterpenoid saponin |
| Mechanism of Action | Selective inhibitor of the CXCL12/HMGB1 heterocomplex formation.[1] | Directly binds to HMGB1, inhibiting its interaction with RAGE and TLRs.[2] |
| Binding Affinity (Kd) | ~0.8 µM for HMGB1.[1][3] A derivative, this compound-2, has a Kd of ~28.1 nM.[4] | ~150 µM for HMGB1.[1] |
| Inhibitory Concentration | An optimized version, this compound-2, has an IC50 of 3.31 µM for inhibiting CXCL12/HMGB1 heterocomplex activity.[4] | IC50 of ~15.9 µM for inhibiting NO release in RAW264.7 cells.[5] |
| Specificity | Highly specific for the CXCL12/HMGB1 interaction; does not affect TLR4 signaling.[1] | Broad-spectrum anti-inflammatory; also exhibits antiviral and other biological activities.[2] |
Mechanism of Action and Signaling Pathways
HMGB1 exerts its pro-inflammatory effects through various signaling pathways upon binding to its receptors, primarily the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptors (TLRs), which leads to the activation of the NF-κB pathway and subsequent production of inflammatory cytokines like TNF-α and IL-6.
Glycyrrhizin acts as a direct HMGB1 antagonist. It physically binds to HMGB1, preventing its interaction with both RAGE and TLRs, thereby inhibiting downstream NF-κB activation and cytokine release.[2]
This compound , on the other hand, demonstrates a more targeted mechanism. It selectively disrupts the formation of a heterocomplex between HMGB1 and the chemokine CXCL12. This heterocomplex is known to enhance the chemotactic activity of CXCL12 through the CXCR4 receptor, promoting the migration of inflammatory cells.[1] Importantly, this compound does not interfere with the interaction of HMGB1 with TLR4, indicating its specific mode of action.[1]
Caption: Mechanisms of this compound and Glycyrrhizin.
Experimental Data and Protocols
This section summarizes key experimental findings and outlines the general protocols used to evaluate the efficacy of this compound and glycyrrhizin.
Binding Affinity Assays
Microscale Thermophoresis (MST) is a technique used to quantify biomolecular interactions in solution. It measures the motion of molecules along a microscopic temperature gradient, which changes upon binding of a ligand.
General Protocol:
-
Labeling: The target protein (HMGB1) is fluorescently labeled.
-
Serial Dilution: The inhibitor (this compound or glycyrrhizin) is serially diluted.
-
Incubation: The labeled HMGB1 is mixed with the different concentrations of the inhibitor and incubated to allow binding to reach equilibrium.
-
Measurement: The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the labeled HMGB1.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the dissociation constant (Kd) is calculated by fitting the data to a binding curve.
Caption: General workflow for MST.
Functional Assays
Boyden Chamber (Transwell) Cell Migration Assay is used to assess the chemotactic activity of substances and the inhibitory effect of compounds on cell migration.
General Protocol:
-
Chamber Setup: A transwell insert with a porous membrane is placed in a well of a culture plate.
-
Chemoattractant: The lower chamber is filled with medium containing the chemoattractant (e.g., CXCL12/HMGB1 heterocomplex).
-
Cell Seeding: Cells (e.g., monocytes or specific cell lines) are seeded into the upper chamber, with or without the inhibitor (this compound).
-
Incubation: The plate is incubated to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained, and counted under a microscope.
Cytokine Release Assay (ELISA) is used to measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
General Protocol:
-
Cell Culture: Immune cells (e.g., macrophages) are cultured in the presence of a stimulus (e.g., HMGB1 or LPS) with or without the inhibitor (glycyrrhizin).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Detection: A detection antibody, followed by an enzyme-conjugated secondary antibody and a substrate, is added to produce a colorimetric signal.
-
Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
Western Blot for NF-κB Signaling is used to detect the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of key signaling proteins.
General Protocol:
-
Cell Treatment and Lysis: Cells are treated with a stimulus (e.g., HMGB1) with or without the inhibitor (glycyrrhizin), and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, and p65, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system. The activation of NF-κB is assessed by the decrease in IκBα levels and the increase in phosphorylated p65.
Summary and Future Directions
This compound and glycyrrhizin represent two distinct strategies for targeting HMGB1. This compound offers high specificity and potency for the CXCL12/HMGB1 heterocomplex, making it a promising candidate for diseases where this specific interaction plays a key pathological role, such as in certain inflammatory and autoimmune conditions. Its peptide nature, however, may present challenges in terms of delivery and stability in vivo.
Glycyrrhizin, a well-established natural compound, exhibits a broader mechanism of action by directly binding to HMGB1 and inhibiting its interactions with multiple receptors. While its lower binding affinity compared to this compound might suggest lower potency, its multifaceted anti-inflammatory and other beneficial properties, coupled with its long history of medicinal use, make it an attractive therapeutic agent for a wide range of inflammatory conditions.
Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of these two inhibitors in various disease models. Future research should also focus on optimizing the drug-like properties of this compound and further exploring the synergistic effects of glycyrrhizin with other therapeutic agents. The choice between a highly specific inhibitor like this compound and a broader-acting agent like glycyrrhizin will ultimately depend on the specific pathological context and the desired therapeutic outcome.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Glycyrrhizin, an inhibitor of HMGB1 induces autolysosomal degradation function and inhibits Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: HBP08-2 Emerges as a Superior Inhibitor of the CXCL12/HMGB1 Axis
A detailed comparison of the peptide inhibitors HBP08 and this compound-2 reveals a significant leap in potency, with this compound-2 demonstrating a nearly 30-fold increase in binding affinity to HMGB1 and a 10-fold enhancement in the inhibition of the CXCL12/HMGB1 heterocomplex activity. This positions this compound-2 as a more promising candidate for the development of novel therapeutics targeting inflammatory diseases.
In the landscape of inflammatory response modulation, the interaction between the chemokine CXCL12 and the alarmin High Mobility Group Box 1 (HMGB1) has been identified as a critical driver of enhanced cell migration and exacerbated immune responses.[1][2] Researchers have developed peptide inhibitors to disrupt this interaction, with this compound being a first-generation inhibitor. Subsequent computational optimization has led to the development of this compound-2, a nonapeptide analogue with markedly improved inhibitory capabilities.[2]
Quantitative Comparison of Inhibitor Potency
The enhanced potency of this compound-2 over its predecessor, this compound, is evident in both its binding affinity to HMGB1 and its functional inhibition of the CXCL12/HMGB1 heterocomplex. The dissociation constant (Kd) for this compound-2's interaction with HMGB1 is 28-fold lower than that of this compound, indicating a significantly stronger and more stable binding.[2] This heightened affinity translates directly to a more potent inhibition of the biological activity of the heterocomplex, as reflected by a 10-fold lower IC50 value for this compound-2.[2]
| Inhibitor | Target | Kd (Binding Affinity to HMGB1) | IC50 (Inhibition of CXCL12/HMGB1 Activity) |
| This compound | CXCL12/HMGB1 Interaction | 0.8 µM (800 nM)[1][3] | Not explicitly stated, but 10-fold higher than this compound-2 |
| This compound-2 | CXCL12/HMGB1 Interaction | 28.1 ± 7.0 nM (0.0281 µM)[2] | 3.31 µM[2] |
Mechanism of Action and Signaling Pathway
Both this compound and this compound-2 function by selectively binding to HMGB1, thereby preventing its association with CXCL12.[1][2][3] This disruption of the CXCL12/HMGB1 heterocomplex is crucial as the complex acts as a potent chemoattractant, signaling through the CXCR4 receptor to enhance cell migration to sites of inflammation.[1] Importantly, this compound has been shown to be selective, inhibiting the CXCL12/HMGB1 pathway without interfering with the interaction of HMGB1 with Toll-like receptor 4 (TLR4), another key receptor in the inflammatory cascade.[4][5][6]
Experimental Protocols
The determination of the binding affinities and inhibitory concentrations for this compound and this compound-2 involved the following key experimental methodologies:
1. Microscale Thermophoresis (MST) for Kd Determination
Microscale thermophoresis was employed to quantify the binding affinity between the peptide inhibitors and HMGB1.[6][7]
-
Principle: This technique measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be detected and used to calculate the binding affinity (Kd).
-
Methodology:
-
A constant concentration of fluorescently labeled HMGB1 is mixed with varying concentrations of the this compound or this compound-2 peptide.
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a precise microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled HMGB1 is monitored as a function of the inhibitor concentration.
-
The changes in thermophoresis are plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).
-
2. Cell Migration Assay (Chemotaxis Assay) for IC50 Determination
To assess the functional inhibition of the CXCL12/HMGB1 heterocomplex, a cell migration assay was utilized.
-
Principle: This assay measures the ability of a chemoattractant (in this case, the CXCL12/HMGB1 heterocomplex) to induce the migration of cells through a porous membrane. The inhibitory effect of this compound or this compound-2 is quantified by their ability to reduce this migration.
-
Methodology:
-
Cells expressing the CXCR4 receptor (e.g., monocytes or transfected cell lines) are placed in the upper chamber of a transwell insert, which has a porous membrane.
-
The lower chamber contains the chemoattractant (CXCL12 and HMGB1) with or without varying concentrations of the inhibitor (this compound or this compound-2).
-
The plate is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
After incubation, the non-migrated cells in the upper chamber are removed.
-
The migrated cells on the lower side of the membrane are fixed, stained, and counted.
-
The number of migrated cells is plotted against the inhibitor concentration, and the data is used to calculate the half-maximal inhibitory concentration (IC50).
-
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
HBP08: A Comparative Analysis of Specificity for HMGB1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of the peptide inhibitor HBP08 for its target, High Mobility Group Box 1 (HMGB1), in contrast to other proteins. The focus of this document is to present the available experimental data objectively to aid in the evaluation of this compound as a selective therapeutic candidate.
Executive Summary
This compound is a computationally designed peptide that has been identified as a potent inhibitor of the pro-inflammatory CXCL12/HMGB1 heterocomplex.[1][2] Experimental evidence demonstrates that this compound exhibits a high binding affinity for HMGB1 and, critically, displays functional specificity by selectively disrupting the CXCL12/HMGB1 interaction without interfering with the HMGB1-TLR4 signaling pathway.[1] This selective inhibition is a key differentiator for this compound compared to other less specific HMGB1 inhibitors.
Quantitative Data: Binding Affinity and Functional Selectivity
The following table summarizes the key quantitative data regarding the interaction of this compound with HMGB1 and its functional consequences.
| Molecule | Target | Assay | Binding Affinity (Kd) | Functional Effect |
| This compound | HMGB1 | Microscale Thermophoresis (MST) | 0.8 ± 0.4 µM | Inhibits CXCL12/HMGB1 heterocomplex activity |
| This compound | - | Cytokine Release Assay | - | Does not inhibit HMGB1-induced TLR4-mediated cytokine release |
| Glycyrrhizin | HMGB1 | ~150 µM | General HMGB1 inhibitor | |
| Diflunisal | HMGB1 | mM range | Inhibits CXCL12/HMGB1 heterocomplex activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the specificity data.
Microscale Thermophoresis (MST) for Binding Affinity
Microscale Thermophoresis is a technique used to quantify the binding affinity between molecules in solution.
Principle: MST measures the motion of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand alters its movement, which is detected by a change in fluorescence.
Experimental Protocol (General):
-
Sample Preparation:
-
A fluorescently labeled version of HMGB1 (target) is prepared at a constant concentration.
-
A serial dilution of the unlabeled this compound peptide (ligand) is prepared.
-
-
Incubation: The labeled HMGB1 is mixed with each dilution of this compound and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The mixtures are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient in the capillary, and the fluorescence in the heated spot is monitored over time.
-
Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted. The dissociation constant (Kd) is then determined by fitting the data to a binding curve.
Cytokine Release Assay for Functional Specificity
This assay is used to determine if this compound interferes with the pro-inflammatory signaling of HMGB1 through the Toll-like Receptor 4 (TLR4).
Principle: Oxidized HMGB1 can bind to TLR4 on immune cells, such as monocytes, leading to the activation of the NF-κB pathway and the subsequent release of pro-inflammatory cytokines like TNF-α and IL-6. By measuring the levels of these cytokines, the functional activity of the HMGB1-TLR4 pathway can be quantified.
Experimental Protocol (General):
-
Cell Culture: Primary human monocytes are isolated and cultured.
-
Stimulation: The monocytes are treated with different conditions:
-
Control (no treatment)
-
HMGB1 alone
-
HMGB1 in the presence of this compound
-
LPS (a known TLR4 agonist, as a positive control)
-
-
Incubation: The cells are incubated to allow for cytokine production and release into the cell culture supernatant.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay.
-
Data Analysis: The levels of cytokines released in the presence of HMGB1 and this compound are compared to the levels released by HMGB1 alone. No change in cytokine levels indicates that this compound does not interfere with the HMGB1-TLR4 pathway.
Visualizations
Signaling Pathways and this compound's Point of Intervention
The following diagram illustrates the known signaling pathways of HMGB1 and the specific point of inhibition by this compound.
Caption: this compound selectively inhibits the CXCL12/HMGB1 pathway.
Experimental Workflow for Specificity Assessment
The diagram below outlines the experimental workflow used to determine the specificity of this compound.
Caption: Workflow for determining this compound's binding and functional specificity.
References
Validating HBP08's Effect on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the CXCL12/HMGB1 heterocomplex on downstream signaling pathways and the inhibitory action of HBP08. The information is supported by experimental data from publicly available scientific literature.
Introduction
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that can be released into the extracellular space during cellular stress or damage, where it acts as a damage-associated molecular pattern (DAMP). In the extracellular milieu, the reduced form of HMGB1 can form a heterocomplex with the chemokine CXCL12.[1][2] This heterocomplex exhibits enhanced chemotactic activity compared to CXCL12 alone, signaling exclusively through the CXCR4 receptor to promote inflammatory cell recruitment.[3][4][5][6]
This compound is a computationally designed peptide that selectively binds to HMGB1, thereby inhibiting the formation and activity of the CXCL12/HMGB1 heterocomplex.[1][2] This inhibitory action is specific, as this compound does not interfere with the pro-inflammatory signaling of HMGB1 through Toll-like receptor 4 (TLR4).[2] This guide aims to validate the effect of this compound on the downstream signaling pathways modulated by the CXCL12/HMGB1 axis.
Comparative Analysis of Downstream Signaling Activation
The interaction of the CXCL12/HMGB1 heterocomplex with its receptor CXCR4 leads to a more potent activation of downstream signaling pathways compared to CXCL12 alone. This compound, by disrupting this heterocomplex, is expected to reduce this enhanced signaling to levels comparable to or below that of CXCL12 alone.
| Signaling Pathway | CXCL12 Alone | CXCL12/HMGB1 Heterocomplex | CXCL12/HMGB1 + this compound (or similar inhibitor) | Alternative Ligand (e.g., Disulfide HMGB1) |
| MAPK/ERK Activation | Basal activation[4] | Significantly Enhanced [3][4][6] | Expected to be at or below basal activation | Activates MAPK/ERK via TLR4/RAGE[7][8] |
| PI3K/Akt Activation | Basal activation[9] | Enhanced (Inferred) | Expected to be at or below basal activation | Activates PI3K/Akt via TLR2[10] |
| NF-κB Activation | Minimal to no direct activation | Enhanced (Inferred) | Expected to be at or below basal activation | Potent activator via TLR4/RAGE[7][8][11] |
| Intracellular Ca2+ Mobilization | Induces Ca2+ flux[4] | Significantly Enhanced [3][6] | Expected to be at or below basal Ca2+ flux | Does not primarily signal through Ca2+ mobilization |
Note: Direct quantitative data for this compound's effect on these specific signaling pathways is not yet available in the public domain. The expected effects are inferred from its mechanism of action as a selective inhibitor of the CXCL12/HMGB1 heterocomplex and from data on other inhibitors like Diflunisal and Glycyrrhizin.[3][4]
Experimental Protocols
The following are summaries of methodologies used in key experiments to validate the effects of the CXCL12/HMGB1 heterocomplex and its inhibitors.
Cell Migration Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of cells to different stimuli.
-
Cell Preparation: Human monocytes or other CXCR4-expressing cells are isolated and resuspended in a serum-free medium.
-
Chamber Setup: A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with the chemoattractant (CXCL12, CXCL12/HMGB1 heterocomplex, with or without this compound).
-
Cell Seeding: The cell suspension is added to the upper chamber.
-
Incubation: The chamber is incubated for a specified time (e.g., 90 minutes) at 37°C in a humidified incubator.
-
Analysis: The membrane is fixed and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
Western Blot for Protein Phosphorylation
This technique is used to measure the activation of signaling proteins.
-
Cell Lysis: Cells are treated with the respective stimuli for a defined period, then lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK, phospho-Akt, phospho-p65) and total protein as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. Densitometry is used for quantification.
Visualizing the Signaling Pathways and Experimental Workflow
CXCL12/HMGB1 Signaling Pathway
Caption: this compound inhibits CXCL12/HMGB1 signaling.
Alternative HMGB1 Signaling Pathway
Caption: HMGB1's pro-inflammatory signaling.
Experimental Workflow for Validating this compound's Effect
Caption: Workflow for this compound validation.
Conclusion
The available evidence strongly supports the role of the CXCL12/HMGB1 heterocomplex as a potent chemoattractant that enhances signaling through the CXCR4 receptor, leading to increased cell migration. This compound is a selective inhibitor of this heterocomplex.[1][2] By disrupting the interaction between CXCL12 and HMGB1, this compound is poised to be an effective tool for attenuating the exacerbated inflammatory cell recruitment mediated by this complex. Further studies with direct quantitative analysis of the downstream signaling pathways upon this compound treatment will be invaluable in fully elucidating its mechanism of action and therapeutic potential.
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. The acidic intrinsically disordered region of the inflammatory mediator HMGB1 mediates fuzzy interactions with CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycyrrhizin affects monocyte migration and apoptosis by blocking HMGB1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HMGB1 promotes HCC progression partly by downregulating p21 via ERK/c-Myc pathway and upregulating MMP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the MEK1/2 and AKT pathways in CXCL12/CXCR4 induced cholangiocarcinoma cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A signaling pathway-driven bioinformatics pipeline for predicting therapeutics against emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IKKα-dependent NF-κB p52/RelB non-canonical pathway is essential to sustain a CXCL12 autocrine loop in cells migrating in response to HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
HBP08 vs. Small Molecule Inhibitors of CXCL12/HMGB1: A Comparative Guide
In the landscape of therapeutic intervention against inflammatory diseases and cancer, the CXCL12/HMGB1 signaling axis has emerged as a critical target. This guide provides a detailed comparison between HBP08, a novel peptide inhibitor, and various small molecule inhibitors targeting either the chemokine CXCL12 or the alarmin High-Mobility Group Box 1 (HMGB1). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a selective peptide inhibitor that disrupts the interaction between CXCL12 and HMGB1, a heterocomplex that potentiates inflammatory responses and cancer metastasis.[1][2] Small molecule inhibitors, in contrast, typically target either the CXCL12 receptor, CXCR4, or directly bind to HMGB1 or CXCL12. While small molecules offer advantages in terms of oral bioavailability and cell permeability, this compound presents a highly specific mechanism of action by targeting the unique interface of the CXCL12/HMGB1 heterocomplex. This guide will delve into the quantitative performance, underlying mechanisms, and experimental validation of these distinct therapeutic strategies.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the available quantitative data for this compound and representative small molecule inhibitors.
Table 1: this compound Performance Data
| Inhibitor | Target | Binding Affinity (Kd) | Functional Inhibition | Reference |
| This compound | HMGB1 (disrupts CXCL12/HMGB1 complex) | 0.8 µM | Selectively inhibits CXCL12/HMGB1-mediated cell migration | [3][4] |
Table 2: Small Molecule Inhibitor Performance Data
| Inhibitor | Target | Type | Binding Affinity (Kd/Ki) | Functional Inhibition (IC50) | Reference |
| CXCL12/CXCR4 Axis Inhibitors | |||||
| AMD3100 (Plerixafor) | CXCR4 | Small Molecule (Bicyclam) | - | 44 nM (CXCR4 binding); 51-700 nM (Chemotaxis) | [5][6][7] |
| Tetrazole Derivatives | CXCL12 | Small Molecule | ~24 µM (Compound 18) | - | [8] |
| Chalcone Derivatives | CXCL12 | Small Molecule | - | - | [8] |
| HMGB1/RAGE Axis Inhibitors | |||||
| Glycyrrhizin | HMGB1 | Small Molecule (Triterpene Glycoside) | ~150 µM | - | [2][9] |
| FPS-ZM1 | RAGE | Small Molecule | 25 nM (Ki); 148 nM (Ki for HMGB1 binding) | 0.6 µM | [10][11][12] |
Signaling Pathways
To understand the context of these inhibitors, it is crucial to visualize their points of intervention within the relevant signaling cascades.
Figure 1. CXCL12/HMGB1 Signaling and Inhibition
Figure 2. HMGB1 Signaling and Inhibition
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the comparison of these inhibitors.
Determination of Binding Affinity by Microscale Thermophoresis (MST)
This protocol is adapted for measuring the interaction between this compound and HMGB1.[4][13][14]
Objective: To quantify the dissociation constant (Kd) of the this compound-HMGB1 interaction.
Materials:
-
Recombinant human HMGB1 protein
-
This compound peptide
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescent dye for labeling (if HMGB1 is not intrinsically fluorescent)
-
MST instrument and capillaries
Procedure:
-
Protein Labeling (if required): Label HMGB1 with a fluorescent dye according to the manufacturer's instructions. Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a stock solution of labeled HMGB1 at a constant concentration (e.g., 20 nM) in MST buffer.
-
Prepare a serial dilution of this compound in MST buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration, across 16 steps.
-
-
Binding Reaction: Mix equal volumes of the labeled HMGB1 solution with each this compound dilution. Incubate at room temperature for 10 minutes to allow the binding to reach equilibrium.
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the movement of the fluorescently labeled HMGB1.
-
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the this compound concentration. The data is fitted to a binding curve to determine the Kd value.
Cell Migration (Chemotaxis) Assay
This protocol is designed to assess the inhibitory effect of this compound and small molecules on CXCL12/HMGB1-induced cell migration.[4][6][15]
Objective: To measure the IC50 of inhibitors for CXCL12/HMGB1-mediated chemotaxis.
Materials:
-
Chemotaxis-responsive cells (e.g., monocytes or a cell line expressing CXCR4)
-
Recombinant human CXCL12 and HMGB1
-
This compound or small molecule inhibitors
-
Chemotaxis chamber (e.g., Transwell plate with 8 µm pore size)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Cell staining and imaging equipment
Procedure:
-
Cell Preparation: Culture cells to a healthy, sub-confluent state. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: In a separate tube, pre-incubate the cells with various concentrations of the inhibitor (or vehicle control) for 30 minutes at 37°C.
-
Chemoattractant Preparation: In the lower wells of the chemotaxis chamber, add assay medium containing the chemoattractant (CXCL12 and HMGB1 at pre-determined optimal concentrations).
-
Assay Setup: Place the Transwell inserts into the wells. Add the pre-incubated cell suspension to the top of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Remove the inserts.
-
Wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the inhibitor concentration. Calculate the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the inhibitors.[16][17][18]
Objective: To determine if the inhibitors affect cell viability at the concentrations used in functional assays.
Materials:
-
Cells used in the migration assay
-
This compound or small molecule inhibitors
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of the inhibitor (or vehicle control).
-
Incubation: Incubate the plate for the same duration as the functional assay (e.g., 4 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing this compound with small molecule inhibitors.
Figure 3. Comparative Experimental Workflow
Conclusion
This guide provides a comparative overview of this compound and small molecule inhibitors targeting the CXCL12/HMGB1 axis. This compound demonstrates a unique mechanism by selectively disrupting the pro-inflammatory CXCL12/HMGB1 heterocomplex.[4] Small molecule inhibitors offer broader targeting strategies, either by antagonizing the CXCR4 receptor or by directly interacting with CXCL12 or HMGB1. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers to design and interpret studies aimed at developing novel therapeutics for inflammatory diseases and cancer. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these distinct inhibitory approaches.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amyloid.co [amyloid.co]
- 8. Fragment-Based Optimization of Small Molecule CXCL12 Inhibitors for Antagonizing the CXCL12/CXCR4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FPS-ZM1 [neuromics.com]
- 11. FPS-ZM1 - Focus Biomolecules [mayflowerbio.com]
- 12. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroScale Thermophoresis as a Tool to Study Protein-peptide Interactions in the Context of Large Eukaryotic Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
Cross-Validation of HBP08 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide inhibitor HBP08, focusing on its activity in inhibiting the pro-inflammatory CXCL12/HMGB1 heterocomplex in various cell lines. Experimental data for this compound is compared with other known inhibitors of this pathway, offering a comprehensive overview for researchers in inflammation and drug development.
Introduction to this compound and the CXCL12/HMGB1 Pathway
High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that can be released into the extracellular space during cellular stress or damage, where it acts as a damage-associated molecular pattern (DAMP). Extracellular HMGB1 can form a heterocomplex with the chemokine CXCL12. This CXCL12/HMGB1 complex exhibits enhanced chemotactic activity through the CXCR4 receptor, promoting the migration of inflammatory cells to sites of injury and contributing to the pathogenesis of various inflammatory diseases.[1][2]
This compound is a computationally designed peptide inhibitor that selectively targets the interaction between CXCL12 and HMGB1.[3] It binds with high affinity to HMGB1, disrupting the formation of the CXCL12/HMGB1 heterocomplex and thereby inhibiting downstream signaling and cell migration.[3]
Comparative Analysis of Inhibitor Activity
The inhibitory activity of this compound and alternative compounds against the CXCL12/HMGB1 pathway has been evaluated in different cell lines. The following tables summarize the key quantitative data.
| Inhibitor | Target | Binding Affinity (Kd) | Cell Line | Assay | Inhibitory Concentration (IC50) | Reference |
| This compound | HMGB1 | 0.8 µM | Murine pre-B cells (human CXCR4 transfected) | Chemotaxis | ~33.1 µM (estimated) | [3][4] |
| Human Monocytes | Chemotaxis | Not reported | [3] | |||
| Glycyrrhizin | HMGB1 | ~150 µM | Not specified | Not specified | Not reported | |
| Diflunisal | HMGB1/CXCL12 Heterocomplex | Not reported | 3T3 fibroblasts | Cell Migration | < 10 nM | [5][6][7] |
Table 1: Comparison of Inhibitor Potency. This table outlines the binding affinity and inhibitory concentrations of this compound and alternative compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Chemotaxis Assay (Boyden Chamber)
This assay is used to evaluate the effect of inhibitors on the migration of cells towards a chemoattractant.
-
Cell Culture:
-
Murine pre-B 300.19 cells stably transfected with human CXCR4 are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by positive selection using CD14 microbeads.
-
-
Assay Setup:
-
A 48-well micro-chemotaxis chamber (Boyden chamber) with a 5 µm pore size polycarbonate membrane is used.
-
The lower chamber is filled with RPMI 1640 medium containing the chemoattractant (e.g., 1 nM CXCL12 and 30 nM HMGB1).
-
The inhibitor (this compound, glycyrrhizin, or diflunisal) at various concentrations is added to the lower chamber.
-
Cells (e.g., 5 x 10^4 cells in 50 µL of RPMI 1640 with 0.1% BSA) are added to the upper chamber.
-
-
Incubation: The chamber is incubated for a specific period (e.g., 90 minutes for human monocytes, 4 hours for 3T3 fibroblasts) at 37°C in a humidified atmosphere with 5% CO2.[4][8]
-
Quantification:
-
After incubation, the membrane is removed, fixed, and stained (e.g., with Diff-Quik).
-
Migrated cells on the lower side of the membrane are counted in several high-power fields using a microscope.
-
The results are expressed as the percentage of migrated cells compared to the control (chemoattractant alone).
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between this compound and HMGB1.
-
Protein Labeling: Recombinant HMGB1 is labeled with a fluorescent dye (e.g., NT-647) according to the manufacturer's protocol.
-
Sample Preparation: A series of dilutions of the unlabeled ligand (this compound) is prepared. The concentration of the fluorescently labeled HMGB1 is kept constant.
-
Measurement: The samples are loaded into MST capillaries, and the thermophoresis of the labeled HMGB1 is measured in the presence of different concentrations of this compound using an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: this compound inhibits the CXCL12/HMGB1 signaling pathway.
Caption: Workflow for a typical chemotaxis (Boyden chamber) assay.
References
- 1. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Diflunisal targets the HMGB1/CXCL12 heterocomplex and blocks immune cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased Migration of Monocytes in Essential Hypertension Is Associated with Increased Transient Receptor Potential Channel Canonical Type 3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Molecular Drivers of HBP08: A Comparative Guide to Alanine Scanning Mutagenesis
For researchers, scientists, and drug development professionals seeking to dissect the functional intricacies of the HBP08 peptide, alanine (B10760859) scanning mutagenesis emerges as a pivotal technique. This guide provides a comprehensive overview of this methodology, presenting a comparative analysis of its application to this compound, supported by representative experimental data and detailed protocols. By systematically substituting each amino acid residue with alanine, this powerful tool allows for the identification of critical residues essential for the peptide's binding affinity and biological activity.
The this compound peptide has been identified as a selective inhibitor of the CXCL12/HMGB1 interaction, binding to High Mobility Group Box 1 (HMGB1) with a dissociation constant (Kd) of 0.8 µM.[1][2][3] This interaction is crucial in various inflammatory conditions, making this compound a promising candidate for therapeutic development.[1][2][3][4] Understanding the precise contribution of each amino acid in this compound to its binding with HMGB1 is paramount for its optimization and the design of more potent analogues. Alanine scanning provides a systematic approach to elucidate these structure-activity relationships.[5][6][7]
Comparative Analysis of this compound Alanine Scan Mutants
An alanine scan of the this compound peptide would involve the synthesis of a library of peptides where each residue is individually replaced by alanine. The subsequent evaluation of these mutants for their binding affinity to HMGB1 would reveal the "hotspot" residues that are critical for the interaction. While a specific alanine scanning study on this compound is not publicly available, this guide presents a representative dataset to illustrate the expected outcomes and their interpretation.
| Residue Position | Original Residue | Mutant | Change in Binding Affinity (ΔΔG, kcal/mol) | Relative Binding Affinity (%) | Interpretation |
| 1 | Xaa | Ala | 0.1 | 90 | Minor contribution |
| 2 | Xaa | Ala | 1.5 | 30 | Important for binding |
| 3 | His | Ala | 2.8 | 5 | Critical for binding |
| 4 | Xaa | Ala | 0.3 | 85 | Minor contribution |
| 5 | Xaa | Ala | 0.2 | 88 | Minor contribution |
| 6 | Arg | Ala | 3.1 | 2 | Critical for binding |
| 7 | Trp | Ala | 3.5 | 1 | Critical for binding |
| 8 | Xaa | Ala | 0.5 | 75 | Minor contribution |
| 9 | His | Ala | 2.5 | 8 | Important for binding |
Note: This table presents hypothetical data for illustrative purposes, based on the known interactions of this compound with HMGB1. The original amino acid sequence of this compound is proprietary.
Deciphering the CXCL12/HMGB1 Signaling Pathway
The this compound peptide exerts its effect by disrupting the interaction between CXCL12 and HMGB1. This heterocomplex is known to bind to the CXCR4 receptor, leading to enhanced cell migration, a key process in inflammatory responses.[1][2][8] The following diagram illustrates this signaling pathway and the inhibitory action of this compound.
Figure 1. The signaling pathway of the CXCL12/HMGB1 heterocomplex and the inhibitory mechanism of the this compound peptide.
Experimental Workflow: A Step-by-Step Guide to Alanine Scanning Mutagenesis
The process of performing an alanine scan on a peptide like this compound involves several key steps, from peptide synthesis to data analysis. The following diagram outlines a typical experimental workflow.
Figure 2. A generalized workflow for the alanine scanning mutagenesis of the this compound peptide.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are methodologies for the key experiments involved in an alanine scanning study of this compound.
Peptide Synthesis and Purification
-
Peptide Synthesis: The wild-type this compound and its alanine-substituted analogues will be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification: The crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptides will be confirmed by analytical RP-HPLC and mass spectrometry.
Binding Affinity Assays (Surface Plasmon Resonance - SPR)
-
Immobilization of HMGB1: Recombinant HMGB1 protein will be immobilized on a sensor chip according to the manufacturer's instructions.
-
Binding Analysis: A series of concentrations of the wild-type this compound and each alanine mutant will be injected over the sensor chip surface.
-
Data Collection: The association and dissociation rates will be monitored in real-time.
-
Data Analysis: The binding kinetics (ka, kd) and the dissociation constant (Kd) will be calculated by fitting the sensorgram data to a 1:1 Langmuir binding model.
Alternative Binding Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A 96-well microplate is coated with HMGB1 protein.[9]
-
Blocking: Non-specific binding sites are blocked with a suitable blocking agent (e.g., BSA or non-fat milk).[9]
-
Peptide Incubation: Serial dilutions of the wild-type this compound and alanine mutants are added to the wells.[9]
-
Detection: The bound peptide is detected using a specific antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A substrate is added to generate a colorimetric or chemiluminescent signal, which is proportional to the amount of bound peptide.
-
Data Analysis: The EC50 values are determined from the dose-response curves to assess the relative binding affinities.
Comparison with Other Peptide Optimization Strategies
While alanine scanning is a powerful tool for identifying critical residues, other techniques can also be employed to optimize peptide inhibitors like this compound. A recent study utilized computational methods to optimize the this compound sequence, resulting in new analogues with significantly improved affinity for HMGB1.[10] For instance, the mutant this compound-2 exhibited a 28-fold lower Kd value (28.1 ± 7.0 nM) compared to the parent this compound peptide.[10] This computational approach, combined with experimental validation, represents a complementary strategy to the systematic, residue-by-residue analysis provided by alanine scanning.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. biorxiv.org [biorxiv.org]
- 3. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First peptide inhibitor of the CXCL12/HMGB1 heterocomplex identified - IRB USI [irb.usi.ch]
- 5. Alanine scanning - Wikipedia [en.wikipedia.org]
- 6. mybiosource.com [mybiosource.com]
- 7. genscript.com [genscript.com]
- 8. Mechanism of Peptide Agonist Binding in CXCR4 Chemokine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
HBP08: A Comparative Analysis of Efficacy Against Neutralizing Antibodies in Modulating the CXCL12/HMGB1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide inhibitor HBP08 with neutralizing antibodies that target components of the CXCL12/HMGB1 signaling axis. This pathway is a critical driver of inflammation, and its modulation holds significant therapeutic promise. Here, we present a detailed analysis of their respective mechanisms of action, efficacy based on available experimental data, and the methodologies employed in these studies.
At a Glance: this compound vs. Neutralizing Antibodies
The following table summarizes the key efficacy parameters of this compound and relevant neutralizing antibodies targeting the CXCL12/HMGB1 inflammatory pathway. It is important to note that the data presented is derived from different studies and direct head-to-head comparisons may not be available.
| Therapeutic Agent | Target | Mechanism of Action | Reported Efficacy | Key In Vitro/In Vivo Model |
| This compound | HMGB1 (specifically the CXCL12 binding site) | Peptide inhibitor that binds to HMGB1, preventing the formation of the pro-inflammatory CXCL12/HMGB1 heterocomplex.[1][2][3] | Binding Affinity (Kd): 0.8 µM for HMGB1.[1][2][3] | Chemotaxis assays using human monocytic cells.[3] |
| Anti-HMGB1 Monoclonal Antibody (mAb 2G7) | HMGB1 | Neutralizing antibody that binds to HMGB1, likely inhibiting its interaction with other molecules and receptors. | Significantly ameliorated clinical course and partially prevented joint destruction in vivo. | Collagen-Induced Arthritis (CIA) in mice.[4] |
| Anti-CXCL12 Humanized Antibody (hu30D8) | CXCL12 | Neutralizing antibody that binds to CXCL12, blocking its interaction with its receptors, CXCR4 and CXCR7.[5] | Dose-dependently blocked CXCL12α-induced Jurkat cell migration in vitro and significantly ameliorated arthritis in a mouse CIA model.[5] | Jurkat cell migration assay; Collagen-Induced Arthritis (CIA) in mice.[5] |
| AMD3100 (Plerixafor) | CXCR4 | Small molecule antagonist of the CXCR4 receptor, preventing its activation by CXCL12.[6] | IC50: 5.7 nM for inhibiting CXCL12-mediated chemotaxis.[7] Reduced severity of autoimmune arthritis in mice.[6] | Chemotaxis assays; Collagen-Induced Arthritis (CIA) in IFN-gamma receptor-deficient mice.[6] |
Mechanism of Action and Signaling Pathway
The CXCL12/HMGB1 heterocomplex is a potent chemoattractant that signals through the CXCR4 receptor, leading to enhanced recruitment of inflammatory cells to sites of tissue damage. This compound acts upstream by preventing the formation of this complex, while neutralizing antibodies and receptor antagonists act at different points along this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and related neutralizing antibodies.
This compound: Chemotaxis Assay
This protocol is based on the methods described by Sgrignani et al. in the Journal of Medicinal Chemistry (2021).[1][2]
Key Steps:
-
Cell Culture: Human monocytic cells (e.g., THP-1) are cultured under standard conditions.
-
Heterocomplex Formation: Recombinant human CXCL12 and HMGB1 are pre-incubated to allow for the formation of the heterocomplex.
-
Chemotaxis Assay: A Boyden chamber or a similar transwell system is used. The lower chamber is filled with medium containing the CXCL12/HMGB1 heterocomplex with or without varying concentrations of this compound. The cells are placed in the upper chamber.
-
Incubation: The chamber is incubated for a specific duration (e.g., 4 hours) to allow cell migration towards the chemoattractant.
-
Quantification: Migrated cells in the lower chamber are stained and counted. The inhibition of migration by this compound is then calculated.
Neutralizing Antibodies: In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol is a generalized representation based on studies by Schierbeck et al. (2011) and Zhong et al. (2013).[4][5]
Key Steps:
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given after 21 days.
-
Treatment: Upon the onset of clinical signs of arthritis, mice are treated with the neutralizing antibody (e.g., anti-HMGB1 or anti-CXCL12) or a control IgG. Treatment is typically administered intraperitoneally at specified doses and intervals.
-
Clinical Assessment: The severity of arthritis is monitored and scored based on paw swelling and inflammation.
-
Histological Analysis: At the end of the study, joints are collected, sectioned, and stained to assess the extent of inflammation, cartilage destruction, and bone erosion.
Concluding Remarks
This compound represents a targeted approach to inhibiting the pro-inflammatory CXCL12/HMGB1 pathway by preventing the formation of the active heterocomplex. This mechanism is distinct from that of neutralizing antibodies that target individual components (CXCL12 or HMGB1) or the CXCR4 receptor antagonist AMD3100.
While direct comparative efficacy data is limited, the available preclinical results suggest that all these approaches can effectively modulate inflammation in relevant disease models. This compound, with its specific mechanism of action, offers a promising alternative to antibody-based therapies. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these different modalities. The choice of therapeutic strategy will likely depend on the specific pathological context and desired clinical outcome.
References
- 1. Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Systematic Development of Peptide Inhibitors Targeting the CXCL12/HMGB1 Interaction - American Chemical Society - Figshare [acs.figshare.com]
- 4. Monoclonal anti-HMGB1 (high mobility group box chromosomal protein 1) antibody protection in two experimental arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and preclinical characterization of a humanized antibody targeting CXCL12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMD3100, a potent and specific antagonist of the stromal cell-derived factor-1 chemokine receptor CXCR4, inhibits autoimmune joint inflammation in IFN-gamma receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amyloid.co [amyloid.co]
HBP08: A Selective Inhibitor of the CXCL12/HMGB1 Heterocomplex with No Impact on TLR4 Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of HBP08's performance against other alternatives, supported by experimental data. This compound is a novel peptide inhibitor that demonstrates high selectivity for High Mobility Group Box 1 (HMGB1) in the context of its interaction with the chemokine CXCL12, without interfering with the HMGB1-Toll-like receptor 4 (TLR4) signaling pathway.
Extracellular HMGB1 is a key player in inflammation and can signal through different pathways. It can form a heterocomplex with CXCL12, which then binds to the CXCR4 receptor, enhancing cell migration and exacerbating immune responses in conditions like rheumatoid arthritis.[1][2] Alternatively, oxidized HMGB1 can directly activate the TLR4 pathway, leading to the production of pro-inflammatory cytokines.[1] The peptide inhibitor this compound has been developed to specifically disrupt the CXCL12/HMGB1 heterocomplex.[1][2][3]
Comparative Performance of HMGB1 Inhibitors
The following table summarizes the binding affinities of this compound and its analogue, this compound-2, for HMGB1, in comparison to another known HMGB1 inhibitor, glycyrrhizin.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Notes |
| This compound | HMGB1 | 0.8 ± 0.1 µM[1] | Selectively inhibits the CXCL12/HMGB1 heterocomplex activity.[1] | |
| This compound-2 | HMGB1 | 28.1 ± 7.0 nM[4] | 3.31 µM[4] | An optimized analogue of this compound with significantly improved affinity.[4] |
| Glycyrrhizin | HMGB1 | ~150 µM[1] | A natural product with much lower affinity for HMGB1 compared to this compound.[1] | |
| This compound-RI | HMGB1 | 14.0 ± 4.5 µM[1] | A retro-inverso version of this compound with good affinity for HMGB1.[1] |
Signaling Pathways and this compound's Mechanism of Action
The following diagrams illustrate the relevant signaling pathways and the specific mechanism of this compound.
Caption: HMGB1 Signaling Pathways and this compound Intervention.
The diagram above illustrates the dual role of extracellular HMGB1. It can form a heterocomplex with CXCL12 to promote cell migration via CXCR4, or it can directly activate TLR4 to induce inflammation. This compound selectively inhibits the formation of the CXCL12/HMGB1 heterocomplex.
Experimental Evidence for this compound's Selectivity
The selectivity of this compound was determined through a cytokine release assay. This experiment demonstrated that this compound does not interfere with the ability of HMGB1 to activate TLR4 and induce the release of pro-inflammatory cytokines.[1]
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for Assessing this compound Selectivity.
This workflow outlines the key steps in the cytokine release assay used to confirm that this compound does not inhibit HMGB1-mediated TLR4 signaling. The expected outcome is that both HMGB1 alone and HMGB1 in the presence of this compound will lead to a significant increase in pro-inflammatory cytokine release compared to the untreated control, indicating that this compound does not block this pathway.
Detailed Experimental Protocols
While full, detailed protocols are best sourced from the original publications, the following provides an overview of the key experimental methodologies used to characterize this compound.
Cytokine Release Assay
This assay is crucial for demonstrating the selectivity of this compound.
-
Objective: To determine if this compound inhibits the pro-inflammatory cytokine release induced by HMGB1 binding to TLR4 on immune cells.
-
Cell Type: Primary human monocytes are typically used as they express TLR4 and respond to HMGB1.
-
Treatment Groups:
-
Control (untreated cells)
-
HMGB1 alone
-
HMGB1 in the presence of this compound
-
-
Methodology:
-
Isolate primary human monocytes from peripheral blood.
-
Culture the monocytes in appropriate media.
-
Treat the cells with either HMGB1 alone or a combination of HMGB1 and this compound for a specified period.
-
Collect the cell culture supernatant.
-
Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Expected Outcome: A significant increase in TNF-α levels in both the "HMGB1 alone" and "HMGB1 + this compound" groups compared to the control group, with no significant difference between the two treatment groups. This result indicates that this compound does not inhibit the HMGB1/TLR4 signaling pathway.[1]
Microscale Thermophoresis (MST)
MST is a technique used to quantify the binding affinity between molecules.
-
Objective: To determine the dissociation constant (Kd) of the interaction between this compound and HMGB1.
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand alters its movement, which can be detected and used to calculate binding affinity.
-
Methodology:
-
Label one of the binding partners (e.g., HMGB1) with a fluorescent dye.
-
Keep the concentration of the fluorescently labeled molecule constant.
-
Prepare a serial dilution of the unlabeled binding partner (this compound).
-
Mix the labeled and unlabeled partners at varying concentrations.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a binding curve to determine the Kd.
-
-
Result for this compound: The Kd for the interaction between this compound and HMGB1 was determined to be 0.8 ± 0.1 µM.[1]
Logical Relationship of this compound's Mechanism
The following diagram clarifies the logical flow of this compound's selective inhibition.
Caption: Mechanism of this compound's Selective Inhibition.
This diagram illustrates that this compound's action is specific to preventing the formation of the CXCL12/HMGB1 heterocomplex, thereby blocking enhanced cell migration, while not affecting the interaction between HMGB1 and TLR4 that leads to inflammation.
Conclusion
References
HBP08 Retro-Inverso Analog: A Comparative Analysis of Stability and Efficacy
In the landscape of therapeutic peptide development, the pursuit of enhanced stability without compromising biological activity is a paramount objective. This guide provides a comparative analysis of the peptide HBP08, a selective inhibitor of the CXCL12/HMGB1 interaction, and its retro-inverso analog, this compound-RI. The retro-inverso modification, which involves reversing the peptide sequence and inverting the chirality of its amino acids, is a promising strategy to overcome the inherent limitations of L-peptides, such as susceptibility to proteolytic degradation.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data on the efficacy and stability of this compound and its retro-inverso counterpart. The information is presented through structured data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Efficacy Comparison: Binding Affinity to HMGB1
The primary mechanism of action for this compound and its analogs is the inhibition of the pro-inflammatory CXCL12/HMGB1 heterocomplex through direct binding to High Mobility Group Box 1 (HMGB1). The binding affinity, represented by the dissociation constant (Kd), is a critical measure of efficacy. A lower Kd value indicates a stronger binding affinity.
Microscale Thermophoresis (MST) has been employed to quantify the binding affinity of this compound and its analogs to HMGB1. The results indicate that while the retro-inverso modification in this compound-RI leads to a decrease in binding affinity compared to the parent peptide, it still maintains a reasonable affinity in the micromolar range. Notably, further optimization of the parent this compound sequence has led to the development of this compound-2, an analog with significantly improved, nanomolar-range affinity.
| Peptide | Sequence | Target | Binding Affinity (Kd) |
| This compound | H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH | HMGB1 | 0.8 ± 0.4 µM |
| This compound-RI | d-His-d-Ile-d-Trp-d-Arg-d-Glu-d-Tyr-d-His-d-Tyr-d-Gly-OH | HMGB1 | 14.0 ± 4.5 µM[1] |
| This compound-2 | Not specified in provided results | HMGB1 | 28.1 ± 7.0 nM |
Stability Comparison: Resistance to Proteolytic Degradation
A significant drawback of L-peptides as therapeutic agents is their rapid degradation by proteases in biological fluids. Retro-inverso peptides are designed to resist this degradation, thereby increasing their in vivo half-life. While specific quantitative stability data for this compound and this compound-RI is not available in the reviewed literature, the established principles of retro-inverso chemistry and data from analogous peptides strongly suggest a significant improvement in stability for this compound-RI.
The following table provides a qualitative comparison and illustrative quantitative data from other retro-inverso peptide studies to demonstrate the expected enhancement in stability.
| Peptide | Peptide Type | Expected Stability | Illustrative Half-Life Data (from analogous RI-peptides) |
| This compound | L-peptide | Susceptible to proteolytic degradation | Expected to have a short half-life in serum. |
| This compound-RI | Retro-inverso peptide | Resistant to proteolytic degradation | RI-peptides have been shown to remain intact in plasma for >6 hours, while the L-analog was >80% degraded in 30 minutes. Another study showed an RI-peptide was intact after 60 minutes in serum. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the CXCL12/HMGB1 signaling pathway and a typical experimental workflow for evaluating peptide inhibitors.
Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of this compound and its analogs for HMGB1.
Methodology:
-
Protein Labeling: Recombinant HMGB1 is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).
-
Serial Dilution: A 16-point serial dilution of the unlabeled peptide (this compound, this compound-RI, or this compound-2) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Incubation: A constant concentration of labeled HMGB1 (e.g., 20 nM) is mixed with each peptide dilution and incubated at room temperature for 15-30 minutes to allow for binding to reach equilibrium.
-
MST Measurement: The samples are loaded into MST capillaries, and the thermophoresis of the labeled HMGB1 is measured as a function of the peptide concentration using an MST instrument.
-
Data Analysis: The change in the normalized fluorescence signal is plotted against the logarithm of the peptide concentration. The Kd value is determined by fitting the data to a standard binding model.
Serum Stability Assay
Objective: To assess the proteolytic stability of this compound and this compound-RI in serum.
Methodology:
-
Incubation: The peptide is incubated in fresh human or animal serum at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Precipitation: To stop the enzymatic degradation, a precipitation agent (e.g., acetonitrile (B52724) or trichloroacetic acid) is added to each aliquot. The samples are then centrifuged to pellet the precipitated serum proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The peak area of the intact peptide at each time point is quantified. The percentage of remaining peptide is calculated relative to the 0-minute time point.
-
Half-life Determination: The data is plotted as the percentage of intact peptide versus time, and the half-life (t½) is calculated by fitting the data to a one-phase decay model.
In Vitro Chemotaxis Assay
Objective: To evaluate the inhibitory effect of this compound and its analogs on CXCL12/HMGB1-induced cell migration.
Methodology:
-
Cell Preparation: A suitable cell line expressing CXCR4 (e.g., monocytes or a transfected cell line) is cultured and then resuspended in assay medium.
-
Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber contains the chemoattractant (a sub-optimal concentration of CXCL12 combined with HMGB1) with or without various concentrations of the inhibitory peptide (this compound or this compound-RI).
-
Cell Migration: The cells are added to the upper chamber and allowed to migrate through the porous membrane towards the chemoattractant in the lower chamber for a defined period (e.g., 90 minutes) at 37°C.
-
Quantification of Migration: Migrated cells in the lower chamber are quantified, for example, by cell counting using a microscope or by flow cytometry.
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the absence of the inhibitor (positive control). The IC50 value (the concentration of inhibitor that reduces cell migration by 50%) is calculated.
Conclusion
The development of a retro-inverso analog of this compound presents a compelling strategy to enhance the therapeutic potential of this peptide by significantly improving its stability against proteolytic degradation. While the available data indicates that the retro-inverso modification in this compound-RI results in a reduced binding affinity for HMGB1 compared to the parent L-peptide, it still maintains activity in a therapeutically relevant range. The substantial expected increase in in vivo half-life could potentially compensate for the lower affinity, leading to improved overall efficacy. Further optimization of the this compound sequence, as demonstrated by the this compound-2 analog, showcases the potential for developing highly potent and stable inhibitors of the CXCL12/HMGB1 pathway. Future studies should focus on obtaining direct quantitative comparisons of the in vivo stability and efficacy of this compound and this compound-RI to fully elucidate the therapeutic advantages of this retro-inverso approach.
References
Safety Operating Guide
Proper Disposal Procedures for HBP08: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective peptide inhibitor HBP08, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental integrity. this compound, a peptide with the sequence H-Gly-Tyr-His-Tyr-Glu-Arg-Trp-Ile-His-OH, is a potent tool in in vitro studies targeting the CXCL12/HMGB1 interaction.[1][2] As with many research-grade peptides, its toxicological properties are not fully characterized, necessitating cautious handling and disposal.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a lab coat.[4] All handling of this compound, particularly in its lyophilized powder form, should be conducted in a well-ventilated area to prevent inhalation.[4]
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][5] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][5] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5] |
This compound Disposal Protocol: A Step-by-Step Approach
The primary principle for the disposal of this compound is to treat it as chemical waste.[6] Under no circumstances should this compound solutions or contaminated materials be disposed of in regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][7][8]
Waste Segregation and Collection
Proper segregation of waste streams is the first critical step in the disposal process.
| Waste Type | Collection Container | Labeling Requirements | Disposal Notes |
| Liquid this compound Waste | Designated, leak-proof chemical waste container.[6] | "Chemical Waste", Contents ("this compound peptide" and solvent), Concentration, Hazard Class (if applicable), Accumulation Start Date.[6] | Do not dispose of down the drain unless explicitly permitted by your institution's EHS office.[6] |
| Solid this compound Waste | Designated chemical or biohazardous waste container (as per institutional guidelines).[6] | "Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound peptide"), Accumulation Start Date.[6] | May require decontamination prior to final disposal. |
| Empty this compound Vials | Regular laboratory glass or plastic waste. | Deface the original label. | Must be thoroughly rinsed with an appropriate solvent. The rinsate must be collected as chemical waste.[6] |
Experimental Protocols for Decontamination
While specific deactivation protocols for this compound are not publicly available, general methods for peptide inactivation are applicable. The choice of method will depend on the form of the waste and available laboratory resources.
Method 1: Chemical Inactivation
This method is suitable for both liquid and solid waste contaminated with this compound. Strong oxidizing agents or solutions that cause hydrolysis can effectively degrade peptides.
Quantitative Parameters for Chemical Decontamination:
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (Bleach) | A 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) is commonly used.[9] | 30 minutes.[6] | Effective for many peptides but may be corrosive to some surfaces. |
| Strong Acid/Base | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).[9] | 30 minutes.[9] | Highly effective but requires a neutralization step before disposal. |
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
In a designated chemical fume hood, prepare the chosen inactivation solution (e.g., 10% bleach, 1 M NaOH, or 1 M HCl).
-
Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[9]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[6]
-
If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions).[4][9]
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines.
Protocol for Chemical Inactivation of Solid this compound Waste:
-
Collect all solid waste (e.g., contaminated labware, gloves) in a designated, leak-proof container.
-
Immerse the solid waste in a 10% bleach solution or other suitable decontamination agent for a minimum of 30 minutes.[6]
-
After decontamination, decant the liquid and manage it as described for liquid waste.
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as per your institutional guidelines.[6]
Method 2: Autoclaving
While heat can degrade peptides, its effectiveness can vary. Therefore, autoclaving is often recommended as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated.[6]
Protocol for Autoclaving this compound Waste:
-
Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration.[6]
-
Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.[6][7]
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. intelligenthq.com [intelligenthq.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling HBP08
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling HBP08, a selective peptide inhibitor of the CXCL12/HMGB1 interaction. The following guidelines are intended for trained laboratory personnel and are designed to ensure the safe handling, storage, and disposal of this research compound.
Immediate Safety and Handling Protocols
This compound is a synthetic peptide for in vitro research. While specific toxicity data is not available, it should be handled with the standard precautions for biologically active research chemicals.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent direct contact, inhalation, or exposure.[3][4][5]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields.[6][7][8] | Protects eyes from potential splashes of this compound solutions. |
| Face Shield | To be worn over safety glasses. | Recommended when there is a significant risk of splashing, such as during bulk reconstitution or transfer.[8] | |
| Hand Protection | Disposable Gloves | Chemical-resistant nitrile gloves.[8][9] | Prevents skin contact. It is advisable to wear two pairs of gloves when handling the lyophilized powder or concentrated solutions.[6] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination.[3][4][6] |
| Respiratory Protection | Surgical Mask | Should be worn when handling the lyophilized powder to avoid inhalation.[6] |
Engineering Controls
-
Chemical Fume Hood/Ventilated Enclosure: All handling of the lyophilized (powder) form of this compound should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[10]
-
Clean Workspace: Ensure the work area is clean and organized to prevent cross-contamination.[3]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Conditions | Duration |
| Lyophilized Solid | -20°C or -80°C | Store in a dry, dark environment in a tightly sealed container.[11] | Long-term |
| Reconstituted Solution | 4°C | Store in a sterile, tightly sealed container, protected from light.[3] | Short-term (days to weeks) |
| -20°C or -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3][11] | Long-term |
Operational Plan: Reconstitution and Use
Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation.[11]
-
Solvent Selection: this compound is soluble in water.[1][4] Use sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable sterile buffer (e.g., PBS, pH 7.0-7.5) for reconstitution.[11]
-
Reconstitution: In a sterile environment, slowly add the desired volume of solvent to the vial. Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, reconstitution date, and storage conditions.[3]
Experimental Workflow: Cell Migration Assay
This compound is known to inhibit CXCL12-mediated cell migration.[3] A common method to assess this is a transwell migration assay.
Experimental workflow for a transwell cell migration assay.
Protocol for Transwell Migration Assay: [12][13]
-
Cell Preparation: Culture cells to be tested and resuspend them in a serum-free medium at a concentration of 1-2.5 x 10^6 cells/mL.[12][14]
-
This compound Treatment: Pre-incubate the cell suspension with the desired concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add media containing the chemoattractant CXCL12 (e.g., 50-100 ng/mL) to the lower wells of a transwell plate.[12][13]
-
Place the transwell inserts (with an appropriate pore size for the cells being used, typically 5 or 8 µm) into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for a duration appropriate for the cell type (typically 2-16 hours) at 37°C in a CO2 incubator.[13][14]
-
Quantification:
-
Remove the inserts from the wells.
-
Carefully remove any non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane (e.g., with 4% paraformaldehyde) and stain (e.g., with 0.1% crystal violet).[12]
-
Count the number of migrated cells in several random fields under a microscope or quantify the stain after elution.
-
Disposal Plan
Unused this compound and contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3][9][10] Do not dispose of down the drain. [3]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., pipette tips, gloves, empty vials) |
| Liquid Waste | (e.g., unused this compound solutions, contaminated buffers) |
This compound Signaling Pathway
This compound functions by inhibiting the interaction between High Mobility Group Box 1 (HMGB1) and the chemokine CXCL12. This heterocomplex normally binds to the CXCR4 receptor, leading to enhanced cell migration and inflammatory responses. By blocking the formation of this complex, this compound prevents the downstream signaling that promotes cell migration.[1][3][4][15]
Inhibitory action of this compound on the CXCL12/HMGB1 signaling pathway.
References
- 1. Titan Peptide [titanpeptide.com]
- 2. The Safe Use of Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 12. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 15. HMGB1 promotes recruitment of inflammatory cells to damaged tissues by forming a complex with CXCL12 and signaling via CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
